4-Bromo-2-methyl-7-nitroisoindolin-1-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-methyl-7-nitro-3H-isoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O3/c1-11-4-5-6(10)2-3-7(12(14)15)8(5)9(11)13/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLPCFZWYPADLOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C=CC(=C2C1=O)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: 4-Bromo-2-methyl-7-nitroisoindolin-1-one
Chemical Identity & Core Profile[1][2][3][4][5]
4-Bromo-2-methyl-7-nitroisoindolin-1-one is a highly specialized heterocyclic intermediate used primarily in the synthesis of advanced immunomodulatory drugs (IMiDs) and Targeted Protein Degradation (TPD) ligands (e.g., PROTACs). Its structure features a rigid isoindolinone scaffold functionalized with orthogonal reactive handles (bromide and nitro groups), enabling precise modular chemistry.
| Property | Specification |
| CAS Number | 1257996-66-9 |
| IUPAC Name | 4-Bromo-2-methyl-7-nitro-2,3-dihydro-1H-isoindol-1-one |
| Molecular Formula | C₉H₇BrN₂O₃ |
| Molecular Weight | 271.07 g/mol |
| Appearance | Off-white to light yellow solid |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in MeOH |
| Key Functional Groups | Aryl Bromide (C4), Nitro (C7), Lactam (N-Methyl) |
Synthesis & Mechanistic Pathways[4][6][7]
The synthesis of 4-Bromo-2-methyl-7-nitroisoindolin-1-one typically follows one of two strategies: direct sequential functionalization of the isoindolinone core or de novo ring construction from polysubstituted benzoic acid derivatives. The sequential route is common in process chemistry for generating libraries.
Sequential Functionalization Route
This method relies on electrophilic aromatic substitution (EAS). The directing effects of the lactam core are critical for regioselectivity.
-
Precursor: 2-Methylisoindolin-1-one.
-
Step 1: Bromination. The methylene group at C3 activates the positions ortho (C4) and para (C6). The carbonyl at C1 deactivates C7 and C5. Bromination typically occurs at C4 due to the activation from the C3-methylene, despite mild steric hindrance.
-
Step 2: Nitration. The presence of the C4-bromo group (weakly deactivating, ortho/para director) and the C1-carbonyl (meta director) creates a complex directing landscape. Under forcing conditions (HNO₃/H₂SO₄), nitration is directed to C7 , likely driven by the "ortho effect" or electronic frustration at other positions.
Mechanistic Diagram (Graphviz)
The following diagram illustrates the sequential synthesis logic and the competing directing effects that necessitate careful separation of isomers.
Caption: Sequential electrophilic substitution pathway. The methylene group at C3 is the primary activator for the initial bromination event.
Applications in Drug Discovery[2][3]
This compound serves as a critical "dual-handle" scaffold in Medicinal Chemistry, particularly for Cereblon (CRBN) E3 ligase modulators.
PROTAC Linker Attachment
The C4-Bromo position is the standard "exit vector" for PROTACs (Proteolysis Targeting Chimeras).
-
Reaction: Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig).
-
Function: Allows attachment of a linker chain connecting the isoindolinone (CRBN binder) to a target protein ligand.
-
Advantage: Substitution at C4 generally preserves binding affinity to the CRBN hydrophobic pocket.
Analog Generation
The C7-Nitro group provides orthogonal reactivity.
-
Reduction: Can be reduced to an aniline (C7-NH₂).
-
Diversification: The resulting amine can be acylated or alkylated to probe the "solvent-exposed" region of the binding pocket, optimizing physicochemical properties (solubility, permeability) without disrupting the core binding mode.
Experimental Handling & Safety
Safety Profile (GHS Classification)
-
Signal Word: Warning
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Handling Protocol
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The nitro group can be sensitive to light over prolonged periods.
-
Solubility: Dissolve in DMSO for biological assays. For chemical synthesis, DMF or NMP are preferred solvents for cross-coupling reactions due to the high boiling points required for some catalytic cycles.
Analytical Verification[2][3]
-
¹H NMR (DMSO-d₆): Look for the singlet of the N-Methyl group (~3.1 ppm), the methylene singlet (~4.4 ppm), and two doublets in the aromatic region corresponding to H5 and H6 (coupling constant ~8 Hz).
-
LC-MS: Monitor for [M+H]⁺ peaks at 271/273 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes).
References
-
EvitaChem Product Catalog. 4-Bromo-2-methyl-7-nitroisoindolin-1-one (EVT-1449757).[1] Retrieved from
-
National Institutes of Health (NIH) PubChem. Isoindolin-1-one Core Derivatives and Biological Activity. Retrieved from
-
Echemi Chemical Database. 4-Bromo-2-methyl-7-nitro-2,3-dihydro-isoindol-1-one Properties and CAS. Retrieved from
-
ResearchGate. Synthesis of Brominated Isoindolines: Precursors to Functionalised Nitroxides. (Contextual synthesis of isoindolinone cores). Retrieved from
Sources
A Technical Guide to the Electronic Properties of Nitroaromatic Compounds in Drug Design
Foreword
In the landscape of medicinal chemistry, the nitroaromatic scaffold represents a fascinating paradox.[1] Its inclusion in drug design is often met with a degree of caution due to concerns about toxicity, yet its unique electronic properties have been harnessed to create potent therapeutics against a spectrum of diseases, from bacterial infections to cancer.[1][2][3][4] This guide is intended for researchers, scientists, and drug development professionals, providing an in-depth exploration of the core electronic principles that govern the bioactivity of nitroaromatic compounds. We will dissect the causality behind their mechanisms of action, delve into the experimental methodologies used to characterize them, and explore their application in modern drug discovery. Our focus will be on building a foundational understanding that empowers rational drug design and mitigates potential liabilities.
The Nitro Group: An Electron Withdrawing Powerhouse
The nitro group (–NO₂) is a defining feature of this class of compounds, and its potent electron-withdrawing nature is the cornerstone of their biological activity.[1][5] This property arises from a combination of two key electronic effects:
-
Resonance Effect: The nitrogen atom of the nitro group is directly bonded to two highly electronegative oxygen atoms. This arrangement allows for the delocalization of pi-electrons from the aromatic ring onto the nitro group, creating resonance structures that place a positive charge on the ring and a negative charge on the oxygens.[2][4] This delocalization significantly reduces the electron density of the aromatic system.
-
Inductive Effect: The high electronegativity of the nitrogen and oxygen atoms also creates a strong dipole moment, pulling electron density away from the aromatic ring through the sigma bonds.[2]
The synergistic action of these effects renders the nitroaromatic ring highly electron-deficient. This electron deficiency is not merely a passive structural feature; it is the primary driver of the compound's reactivity and its interactions with biological systems.[6] A critical consequence of this electron-withdrawing character is the lowering of the energy of the Lowest Unoccupied Molecular Orbital (LUMO).[2][7] A lower LUMO energy makes the compound more susceptible to accepting electrons, a process central to its bioactivation.[8]
Bioactivation: The Reductive Pathway to Therapeutic Activity
Many nitroaromatic drugs are, in fact, prodrugs .[1][5][9] Their therapeutic effect is not inherent to the parent molecule but is unleashed through a process of metabolic reduction of the nitro group.[3][5][9] This bioactivation is a stepwise process, typically mediated by enzymes called nitroreductases, which are found in various organisms, including bacteria, parasites, and even hypoxic tumor cells.[3][9][10]
The key steps in the reductive activation of a nitroaromatic compound are as follows:
-
One-Electron Reduction: The nitroaromatic compound accepts a single electron, often from a flavoenzyme like NADPH:cytochrome P450 reductase, to form a nitro anion radical.[9][11]
-
Futile Cycling vs. Further Reduction: In the presence of oxygen (aerobic conditions), this highly reactive radical can transfer its electron to molecular oxygen, generating a superoxide anion and regenerating the parent nitroaromatic compound.[2][11] This "futile cycling" can lead to oxidative stress.[11] However, under low-oxygen (hypoxic) conditions, such as those found in anaerobic bacteria or the core of solid tumors, the nitro anion radical can undergo further reduction.[9][12]
-
Formation of Cytotoxic Species: The sequential addition of electrons and protons leads to the formation of a series of reactive intermediates, including the nitroso derivative and the hydroxylamine.[9][11][13] These species are highly electrophilic and can covalently bind to and damage critical cellular macromolecules like DNA, proteins, and enzymes, ultimately leading to cell death.[1][4][6]
-
Six-Electron Reduction: The final reduction product is the corresponding amine, which is generally less toxic.[9]
This differential activation in hypoxic versus normoxic environments is a cornerstone of the selective toxicity of many nitroaromatic drugs, forming the basis for their use as hypoxia-activated prodrugs in cancer therapy and as antibiotics against anaerobic bacteria.[3][9]
Experimental Workflow: Characterizing Reductive Bioactivation
A robust understanding of the reductive potential of a nitroaromatic drug candidate is paramount. The following workflow outlines a standard approach to characterizing this critical property.
Caption: Experimental workflow for characterizing the reductive bioactivation of nitroaromatic compounds.
Detailed Protocol: Cyclic Voltammetry
Cyclic voltammetry (CV) is an electrochemical technique used to measure the reduction potential of a compound. This value provides a quantitative measure of how easily a molecule accepts electrons.
-
Preparation of the Electrochemical Cell:
-
A three-electrode system is used: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
The electrodes are placed in an electrochemical cell containing a solution of the nitroaromatic compound of interest dissolved in an appropriate solvent with a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate in acetonitrile).
-
-
Application of Potential:
-
A potentiostat is used to apply a linearly varying potential to the working electrode.
-
The potential is swept from an initial value to a final value and then back to the initial value.
-
-
Data Acquisition and Analysis:
-
The current flowing between the working and counter electrodes is measured as a function of the applied potential.
-
A plot of current versus potential (a voltammogram) is generated. The potential at which the peak reduction current occurs corresponds to the reduction potential of the compound.
-
A more negative reduction potential indicates that the compound is more difficult to reduce. In the context of drug design, the reduction potential must be within a specific range to be effectively reduced by the target nitroreductases.[9]
Structure-Activity Relationships (SAR): Fine-Tuning Electronic Properties
The biological activity and toxicity of nitroaromatic compounds are exquisitely sensitive to their chemical structure.[7][14] Understanding the structure-activity relationships (SAR) is crucial for optimizing therapeutic efficacy while minimizing adverse effects.
Key Structural Modifications and Their Electronic Impact:
-
Position of the Nitro Group: The position of the nitro group on the aromatic ring significantly influences its electron-withdrawing strength and, consequently, the reduction potential. For instance, a nitro group at the para position generally exerts a stronger electron-withdrawing effect than one at the meta position due to the contribution of the resonance effect.
-
Additional Substituents: The presence of other substituents on the aromatic ring can either enhance or diminish the electron-withdrawing effect of the nitro group.
-
Electron-donating groups (e.g., -NH₂, -OH, -OCH₃) will increase the electron density of the ring, making it more difficult to reduce (more negative reduction potential).
-
Electron-withdrawing groups (e.g., -Cl, -Br, -CF₃) will further decrease the electron density, making the compound easier to reduce (less negative reduction potential).
-
-
Nature of the Aromatic Ring: The type of aromatic ring (e.g., benzene, imidazole, furan) also plays a critical role.[15] Heteroaromatic rings, in particular, can have a profound impact on the electronic properties and metabolic stability of the compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[7][16] For nitroaromatic compounds, QSAR models often incorporate electronic descriptors such as:
-
LUMO Energy (ELUMO): As previously discussed, a lower LUMO energy generally correlates with increased susceptibility to reduction and, in many cases, higher biological activity.[7][8]
-
Hammett Constants (σ): These constants quantify the electron-donating or electron-withdrawing effect of a substituent on an aromatic ring.[2][12]
-
Dipole Moment: This descriptor can provide insights into the polarity of the molecule, which can influence its solubility and ability to cross cell membranes.[2]
By developing robust QSAR models, medicinal chemists can predict the activity of novel nitroaromatic compounds before their synthesis, thereby accelerating the drug discovery process.[16][17]
Therapeutic Applications and Case Studies
The unique electronic properties of nitroaromatic compounds have been successfully exploited in several therapeutic areas.
Antibacterial and Antiprotozoal Agents
Nitroaromatic compounds are particularly effective against anaerobic bacteria and protozoan parasites.[3][5] These organisms often possess highly active nitroreductases that efficiently bioactivate the drugs.[3][10]
-
Metronidazole: A cornerstone in the treatment of anaerobic bacterial and protozoal infections.[1] Its selective toxicity stems from the fact that the anaerobic metabolism of these organisms provides the low redox potential necessary for the reductive activation of its nitroimidazole core.[4]
Anticancer Agents
The hypoxic microenvironment of solid tumors provides a natural target for nitroaromatic prodrugs.[9][12]
-
Hypoxia-Activated Prodrugs (HAPs): These compounds are designed to be selectively activated in the low-oxygen environment of tumors, thereby minimizing toxicity to healthy, well-oxygenated tissues.[9][12] The reduction of the nitroaromatic trigger releases a potent cytotoxic effector.[9][18]
Quantitative Data for Representative Nitroaromatic Drugs
| Drug | Class | Therapeutic Use | Reduction Potential (E17 vs. NHE) | Key Electronic Feature |
| Metronidazole | Nitroimidazole | Antibacterial, Antiprotozoal | ~ -0.48 V | Low redox potential for selective activation in anaerobes. |
| Nifurtimox | Nitrofuran | Antiparasitic (Chagas disease) | ~ -0.25 V | Readily reduced by trypanosomal nitroreductases.[2] |
| CB1954 | Nitrobenzene | Anticancer (GDEPT) | ~ -0.3 V | Substrate for bacterial nitroreductases in gene therapy.[19] |
| Delamanid | Nitroimidazole | Antituberculosis | Not readily available | Activated by a specific mycobacterial enzyme system. |
Note: Reduction potentials can vary depending on the experimental conditions.
The Double-Edged Sword: Toxicity and Mitigation Strategies
While the electronic properties of nitroaromatic compounds are key to their therapeutic efficacy, they are also responsible for their potential toxicity.[1][2][20]
-
Mutagenicity and Genotoxicity: The reactive intermediates formed during bioreduction can directly damage DNA, leading to mutations and potential carcinogenicity.[1][2][11]
-
Oxidative Stress: As mentioned earlier, futile cycling in the presence of oxygen can generate reactive oxygen species (ROS), leading to cellular damage.[1][11]
-
Methemoglobinemia: Some nitroaromatic metabolites can oxidize the iron in hemoglobin, impairing its ability to transport oxygen.[1][6]
Strategies for Mitigating Toxicity in Drug Design
A primary goal in the design of new nitroaromatic drugs is to maximize the therapeutic window by minimizing off-target toxicity. Strategies include:
-
Fine-tuning the Reduction Potential: By carefully selecting substituents, the reduction potential can be adjusted to favor activation by specific microbial or tumor-associated nitroreductases over mammalian enzymes.[21]
-
Modulating Lipophilicity: The lipophilicity of a compound affects its distribution in the body. Optimizing this property can help to target the drug to the desired site of action and reduce its exposure to sensitive tissues.
-
Introducing Steric Hindrance: Bulky groups can be positioned near the nitro group to sterically hinder its interaction with certain enzymes, potentially increasing selectivity.
-
Prodrug Strategies: Designing prodrugs that release the active nitroaromatic compound only at the target site is another effective approach to reduce systemic toxicity.[19]
Caption: The interplay between chemical structure, electronic properties, and biological outcomes in nitroaromatic drug design.
Conclusion: A Future Perspective
The journey of nitroaromatic compounds in drug design is a testament to the power of understanding fundamental chemical principles. Their story is one of balancing potent activity with potential toxicity.[1] As our knowledge of nitroreductase enzymes deepens and our computational modeling capabilities become more sophisticated, we are poised to design the next generation of nitroaromatic therapeutics with enhanced selectivity and improved safety profiles. The continued exploration of their electronic properties will undoubtedly unlock new avenues for treating some of our most challenging diseases.
References
- Abreu, P. A., et al. (2024).
- Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen.
- Denny, W. A. (2022).
- King, A. M., & Toscano, J. P. (2021).
- Spain, J. C., & Gibson, D. T. (1991).
- Denny, W. A. (2022).
- Todorov, M., et al. (2006).
- Strauss, M. J. (1979). The Nitroaromatic Group in Drug Design. Pharmacology and Toxicology (for Nonpharmacologists).
- Nishiwaki, N. (2021).
- Abreu, P. A., et al. (2024). Bioreduction of the nitro group by nitroreductases (NTR) or others...
- Ashoorzadeh, A., et al. (2019).
- da Silva, A. B., et al. (2015). Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents. Ingenta Connect.
- da Silva, A. B., et al. (2015). Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents. Bentham Science.
- Various Authors. (n.d.). Special Issue : Nitro Group Containing Drugs. MDPI.
- Martinez, A., et al. (2022).
- da Silva, A. B., et al. (2015). Synthesis of nitroaromatic compounds as potential anticancer agents. PubMed.
- Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems.
- King, A. M., & Toscano, J. P. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. PMC.
- Vogt, R. A., et al. (2009). Structure–Activity Relationships in Nitro-Aromatic Compounds.
- King, A. M., & Toscano, J. P. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources.
- Higson, F. K. (1992).
- Nishiwaki, N., et al. (2020).
- King, A. M., & Toscano, J. P. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. PubMed.
- Patterson, S., & Wyllie, S. (2014).
- Prosser, G. A., et al. (2016). Structures and generic reaction scheme for the nitroaromatic prodrugs...
- Ju, K. S., & Parales, R. E. (2010).
- Kulkarni, V. M., et al. (2009). Pharmacophore mapping and electronic feature analysis for a series of nitroaromatic compounds with antitubercular activity. PubMed.
- Pharmaffiliates. (n.d.). The Role of Nitroaryl Compounds in Pharmaceutical Intermediates.
- Various Authors. (n.d.). Examples of nitroaromatic compounds in clinical trials as antitumor agents.
- Roldán, M. D., et al. (2008). Reduction of polynitroaromatic compounds: The bacterial nitroreductases.
- Kannigadu, C., & N'Da, D. D. (2020).
- Martinez, A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC.
- Hao, Y., et al. (2020). In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study. Environmental Toxicology and Chemistry.
- Kovacic, P., & Somanathan, R. (2014). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. PubMed.
- Abreu, P. A., et al. (2024). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments.
- Strauss, M. J. (1979). The Nitroaromatic Group in Drug Design. Pharmacology and Toxicology (for Nonpharmacologists).
- Daghighi, A., et al. (2022). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. PMC.
- Zhang, Y., et al. (2021). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs)
- Meany, D., et al. (2007).
- Al-Abed, S. R., & Etnier, E. L. (2009). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. MDPI.
- Singh, P. (n.d.).
- Singh, A., et al. (2024). Nitroaromatic Compounds Dictate Electrochemical Properties of Escherichia coli by Manipulating the Cellular Membrane.
- Singh, A., et al. (2024).
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Methodological & Application
Application Note: Chemoselective Functionalization of 4-Bromo-2-methyl-7-nitroisoindolin-1-one
[1]
Executive Summary
The scaffold 4-Bromo-2-methyl-7-nitroisoindolin-1-one represents a "privileged structure" in modern drug discovery, particularly for the synthesis of PARP inhibitors, BET bromodomain degraders, and immunomodulatory imide drugs (IMiDs).[1] Its utility lies in its orthogonal reactivity :
-
C4-Bromine: A handle for palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig).[1]
-
C7-Nitro: A masked aniline precursor allowing for late-stage diversification (amide coupling, sulfonylation, or heterocycle formation).[1]
-
Isoindolinone Core: A stable, solubility-enhancing pharmacophore often superior to simple benzamides.[1]
This guide provides validated protocols for the chemoselective manipulation of this scaffold, specifically addressing the challenge of reducing the nitro group without debrominating the C4 position.
Chemical Profile & Safety
| Property | Specification |
| Compound Name | 4-Bromo-2-methyl-7-nitroisoindolin-1-one |
| CAS Number | 1257996-66-9 |
| Molecular Formula | C₉H₇BrN₂O₃ |
| Molecular Weight | 271.07 g/mol |
| Appearance | Pale yellow to off-white solid |
| Solubility | Soluble in DMSO, DMF, DMAc; Sparingly soluble in MeOH, DCM.[1][2][3][4] |
Safety Warning:
-
Nitro Compounds: Potential energetic precursors. Avoid heating dry solids above 100°C.
-
Alkylating Agents: As a brominated electrophile, treat as a potential alkylator/sensitizer. Use double-gloving and work within a fume hood.[1]
Strategic Reaction Pathway
The following logic map illustrates the decision-making process for functionalizing this scaffold. The critical decision point is whether to couple at C4 before or after reducing the C7-nitro group.
Figure 1: Strategic workflow for orthogonal functionalization.[1] Path A is generally preferred to avoid amine coordination with Palladium catalysts during the cross-coupling step.
Experimental Protocols
Protocol A: C4-Selective Suzuki-Miyaura Coupling
Objective: Install an aryl or heteroaryl group at the C4 position while leaving the C7-nitro group intact.[1] Rationale: The electron-withdrawing nitro group at C7 activates the C4-Br bond towards oxidative addition, often allowing milder conditions than standard aryl bromides.[1]
Reagents:
-
Substrate: 4-Bromo-2-methyl-7-nitroisoindolin-1-one (1.0 eq)
-
Boronic Acid: Ar-B(OH)₂ (1.2 eq)
-
Base: K₂CO₃ (2 M aqueous, 3.0 eq)
-
Solvent: 1,4-Dioxane (degassed)
Procedure:
-
Setup: In a microwave vial or sealed tube, charge the substrate (1.0 equiv), boronic acid (1.2 equiv), and Pd(dppf)Cl₂·DCM (5 mol%).
-
Inerting: Cap the vial and purge with Argon/Nitrogen for 5 minutes.
-
Solvent Addition: Add degassed 1,4-Dioxane (concentration ~0.1 M) and 2 M aq. K₂CO₃ via syringe.
-
Reaction: Heat to 90°C for 4–12 hours. (Monitor by LCMS; the nitro group makes the starting material UV active at 254 nm).
-
Workup: Cool to RT. Dilute with EtOAc and water. Separate layers. Extract aqueous layer with EtOAc (2x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (SiO₂). The nitro product is usually less polar than the corresponding amine.
Critical Note: Avoid phosphine-rich catalysts (like Pd(PPh₃)₄) if the boronic acid is sterically hindered; the nitro group can occasionally facilitate homocoupling side reactions. Pd(dppf)Cl₂ is robust for this system.
Protocol B: Chemoselective Nitro Reduction (Preserving C4-Br)
Objective: Reduce the C7-nitro group to an aniline without removing the C4-bromine atom (hydrodebromination).[1] Context: If you must reduce the nitro group before coupling (Path B), you cannot use catalytic hydrogenation (H₂/Pd-C), as this will rapidly cleave the C-Br bond.[1]
Method: Iron-Mediated Reduction (Bechamp Conditions) [1]
Reagents:
-
Substrate: Nitro-isoindolinone (1.0 eq)[1]
-
Reductant: Iron Powder (5.0 eq, <10 micron particle size preferred)
-
Electrolyte: Ammonium Chloride (NH₄Cl) (5.0 eq)[1]
-
Solvent: EtOH/Water (4:1 ratio)[1]
Procedure:
-
Suspension: Dissolve the substrate in EtOH/Water (4:1).
-
Addition: Add NH₄Cl and Iron powder. The mixture will be a gray slurry.
-
Reflux: Heat to 80°C with vigorous stirring. The reaction typically completes in 1–3 hours.
-
Filtration: Crucial Step. Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot EtOH.
-
Tip: If the filtrate turns brown/cloudy upon cooling, some iron salts have passed through. Dilute with EtOAc and wash with saturated NaHCO₃ to sequester iron.
-
-
Isolation: Concentrate the filtrate. If the product precipitates, filter it. Otherwise, extract with EtOAc/DCM.
Validation:
-
LCMS: Look for Mass [M-30+2] (Loss of O₂, gain of H₂ -> Net -14 mass change? No. -O₂ (-32) + H₂ (+2) = -30.[1] Actually NO₂ to NH₂ is loss of 46, gain of 16? No. NO2 (46) -> NH2 (16).[1] Loss of 30 mass units).
-
NMR: Disappearance of the downfield aromatic signals adjacent to NO₂ and appearance of a broad singlet (NH₂) around 4.0–6.0 ppm.
Protocol C: Sandmeyer-Type Functionalization (Post-Reduction)
Objective: Convert the newly formed C7-amine into a nitrile or halide if the C4-Br is already coupled.[1]
Reagents:
-
Substrate: 7-Amino-isoindolinone derivative[1]
-
Reagent: t-BuONO (tert-butyl nitrite) + CuCN (for nitrile) or CuBr₂ (for bromide)[1]
-
Solvent: MeCN (anhydrous)
Procedure (Sandmeyer Nitration):
-
Dissolve the amine in MeCN at 0°C.
-
Add t-BuONO (1.5 eq) dropwise. Stir for 15 min to form the diazonium species in situ.
-
Add CuCN (2.0 eq) carefully.
-
Warm to 60°C for 1 hour.
-
Safety: Quench with aqueous ammonia to chelate copper and neutralize cyanide residues.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Debromination during Suzuki | Pd-insertion into C-Br followed by beta-hydride elimination or reduction.[1] | Switch solvent to Toluene/Water. Lower temperature to 70°C. |
| Incomplete Nitro Reduction | Iron surface passivation. | Add 1-2 drops of concentrated HCl to the Fe suspension to "activate" the surface before adding substrate. |
| Poor Solubility | The isoindolinone core is rigid and planar. | Use DMAc (Dimethylacetamide) as cosolvent. It is compatible with both Suzuki and Fe-reduction.[1] |
| Pd Catalyst Poisoning | Free amines (if reducing first) binding Pd. | Use a protected boronic acid or protect the C7-amine as a trifluoroacetamide before coupling.[1] |
References
-
Compound Data & Availability
-
4-Bromo-2-methyl-7-nitroisoindolin-1-one (CAS 1257996-66-9).[2] EvitaChem / PubChem.
-
(Analogous structure 6-bromo-7-nitro for comparison).
-
-
Synthetic Methodology (Isoindolinone Functionalization)
-
General Suzuki Coupling on Bromoisoindolinones: Cao, H., et al. "A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone." Journal of Chemical Research, 2013.[5]
-
- Chemoselective Reduction Protocols: Iron-Mediated Reduction (Nitro vs Halo): Force, G., et al. "Chemoselective Nitro Reduction." Chem. Rev., 2021. (General reference for Fe/NH4Cl selectivity).
- Application Context (IMiDs & Degraders): Structural analogs in drug discovery: Bartlett, J. B., et al. "The evolution of thalidomide and its IMiD derivatives as anticancer agents." Nature Reviews Cancer, 2004. (Contextualizes the isoindolinone scaffold).
Sources
- 1. 923590-95-8|4-Bromoisoindoline hydrochloride|BLD Pharm [bldpharm.com]
- 2. Buy 4-Bromo-2-methyl-7-nitroisoindolin-1-one (EVT-1449757) | 1257996-66-9 [evitachem.com]
- 3. Synthesis of Seven Indolizine-Derived Pentathiepines: Strong Electronic Structure Response to Nitro Substitution in Position C-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-Bromo-2-methyl-7-nitroisoindolin-1-one in Fragment-Based Drug Discovery
Introduction: The Strategic Value of the Isoindolinone Scaffold in Fragment-Based Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel drug candidates.[1][2] By employing libraries of small, low-complexity molecules, or "fragments," FBDD allows for a more thorough exploration of a target's chemical space, often yielding higher quality starting points for lead optimization.[3][4][5] The isoindolinone core is considered a "privileged structure" in medicinal chemistry, as it is present in numerous bioactive compounds with a wide range of therapeutic applications.[6] This makes isoindolinone-containing fragments, such as 4-Bromo-2-methyl-7-nitroisoindolin-1-one, highly valuable additions to any FBDD library.
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of 4-Bromo-2-methyl-7-nitroisoindolin-1-one in FBDD campaigns. We will delve into the rationale for its inclusion in fragment libraries, provide detailed protocols for screening and hit validation, and discuss strategies for subsequent lead optimization.
Physicochemical Properties of 4-Bromo-2-methyl-7-nitroisoindolin-1-one
A successful fragment should possess specific physicochemical properties that adhere to the "Rule of Three," which generally defines a fragment as having a molecular weight ≤ 300 Da, ≤ 3 hydrogen bond donors, ≤ 3 hydrogen bond acceptors, and a cLogP ≤ 3.[3][4][7] These properties increase the likelihood of a fragment binding efficiently to a target protein. The calculated properties of 4-Bromo-2-methyl-7-nitroisoindolin-1-one are summarized below:
| Property | Value | Source |
| Molecular Formula | C₉H₇BrN₂O₃ | PubChem |
| Molecular Weight | 271.07 g/mol | PubChem |
| CAS Number | 1257996-66-9 | EvitaChem[4] |
| Hydrogen Bond Donors | 0 | PubChem |
| Hydrogen Bond Acceptors | 3 | PubChem |
| cLogP | 1.8 | PubChem |
| Topological Polar Surface Area | 65.8 Ų | PubChem |
As the table indicates, 4-Bromo-2-methyl-7-nitroisoindolin-1-one aligns well with the Rule of Three, making it an excellent candidate for fragment screening.
Strategic Rationale for Screening 4-Bromo-2-methyl-7-nitroisoindolin-1-one
The unique structural features of 4-Bromo-2-methyl-7-nitroisoindolin-1-one provide a compelling case for its inclusion in a fragment library:
-
The Isoindolinone Core: This rigid, bicyclic scaffold presents a well-defined three-dimensional shape to a target protein, minimizing the entropic penalty upon binding. Its inherent bioactivity across various targets suggests a high probability of identifying novel interactions.[6]
-
The Bromo Group: The bromine atom can act as a versatile handle for medicinal chemists. It can participate in halogen bonding, a significant non-covalent interaction with protein backbones, and it provides a clear vector for synthetic elaboration to explore the surrounding pocket.
-
The Nitro Group: The strongly electron-withdrawing nitro group can significantly influence the electronic properties of the aromatic ring and participate in polar interactions, including hydrogen bonds, with amino acid residues in the binding pocket.
-
The Methyl Group: The N-methyl group can provide favorable van der Waals interactions and serves as another potential point for synthetic modification to probe deeper into the binding site.
Experimental Workflow for Fragment Screening
A typical FBDD workflow involves a primary screen to identify initial hits, followed by hit validation and structural characterization to confirm binding and guide optimization.
Caption: A generalized workflow for a fragment-based drug discovery campaign.
Detailed Protocols
Protocol 1: Primary Screening using Saturation Transfer Difference (STD) NMR Spectroscopy
Objective: To identify fragments from a library that bind to a target protein.
Rationale: STD-NMR is a powerful ligand-observed NMR technique that is highly sensitive for detecting weak fragment binding. It allows for the screening of fragment mixtures, increasing throughput.
Materials:
-
Target protein (e.g., kinase, bromodomain) at a stock concentration of 10-50 µM in a suitable NMR buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4 in 99.9% D₂O).
-
Fragment library, including a 100 mM DMSO-d₆ stock of 4-Bromo-2-methyl-7-nitroisoindolin-1-one.
-
NMR tubes.
-
NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe.
Procedure:
-
Fragment Pooling: Prepare pools of 5-10 fragments, ensuring no significant overlap in their ¹H NMR signals. The final concentration of each fragment in the NMR tube should be 200-500 µM. The final DMSO-d₆ concentration should be kept below 5%.
-
Sample Preparation:
-
To an NMR tube, add the required volume of the fragment pool stock solution.
-
Add the target protein to a final concentration of 10-20 µM.
-
Bring the final volume to 500 µL with the NMR buffer.
-
Prepare a control sample for each pool containing only the fragments in the NMR buffer.
-
-
NMR Data Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum for each sample to confirm the presence and integrity of the fragments.
-
Acquire STD-NMR spectra for each sample. Key parameters include:
-
On-resonance saturation frequency set to a region where only protein resonances are present (e.g., 0 ppm).
-
Off-resonance saturation frequency set to a region devoid of any signals (e.g., 30 ppm).
-
A saturation time of 2 seconds.
-
A sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
-
Data Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.
-
Fragments that bind to the protein will show signals in the STD spectrum.
-
Calculate the STD amplification factor for each fragment proton to identify the strongest binders.
-
Protocol 2: Hit Validation using Surface Plasmon Resonance (SPR)
Objective: To confirm the binding of hits identified from the primary screen and determine their binding affinity (Kᴅ) and kinetics.
Rationale: SPR is a label-free biophysical technique that provides real-time quantitative data on binding affinity and kinetics, making it an excellent orthogonal method for hit validation.[8][9]
Materials:
-
SPR instrument (e.g., Biacore, Carterra).
-
Sensor chip (e.g., CM5, suitable for amine coupling).
-
Target protein.
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine).
-
Running buffer (e.g., HBS-EP+).
-
Validated hit fragments from the primary screen, including 4-Bromo-2-methyl-7-nitroisoindolin-1-one.
Procedure:
-
Protein Immobilization:
-
Activate the sensor chip surface using a 1:1 mixture of EDC and NHS.
-
Inject the target protein (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level (typically 5000-10000 RU).
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Binding Analysis:
-
Prepare a serial dilution of the fragment (e.g., from 100 µM down to 0.1 µM) in running buffer. A DMSO concentration gradient should also be run for proper referencing.
-
Inject the fragment solutions over the immobilized protein surface, starting with the lowest concentration. Include buffer-only injections for double referencing.
-
Monitor the change in response units (RU) over time.
-
-
Data Analysis:
-
Subtract the reference surface and buffer injection signals from the active surface data.
-
Plot the steady-state response against the fragment concentration and fit the data to a 1:1 binding model to determine the equilibrium dissociation constant (Kᴅ).
-
Analyze the association (ka) and dissociation (kd) rates to understand the binding kinetics.
-
Protocol 3: Structural Characterization by X-ray Crystallography
Objective: To determine the three-dimensional structure of the target protein in complex with the fragment hit.
Rationale: A high-resolution crystal structure provides definitive proof of binding and reveals the precise binding mode of the fragment, which is crucial for structure-based drug design.[10][11][12]
Materials:
-
Purified, crystallization-grade target protein.
-
Crystallization screens and plates.
-
Validated fragment hit (4-Bromo-2-methyl-7-nitroisoindolin-1-one).
-
Cryoprotectant.
-
Synchrotron X-ray source.
Procedure:
-
Co-crystallization or Soaking:
-
Co-crystallization: Set up crystallization trials with the protein pre-incubated with a 2-5 fold molar excess of the fragment.
-
Soaking: Grow apo-protein crystals and then soak them in a solution containing the fragment (typically 1-10 mM) for a defined period (minutes to hours).
-
-
Crystal Harvesting and Cryo-cooling:
-
Carefully transfer the crystals to a cryoprotectant solution (to prevent ice formation during freezing).
-
Flash-cool the crystals in liquid nitrogen.
-
-
X-ray Diffraction Data Collection:
-
Mount the frozen crystal on the goniometer at a synchrotron beamline.
-
Collect a complete X-ray diffraction dataset.
-
-
Structure Determination and Refinement:
-
Process the diffraction data.
-
Solve the structure using molecular replacement with the known apo-protein structure.
-
Build the fragment into the observed electron density map.
-
Refine the protein-fragment complex structure to high resolution.
-
Hit-to-Lead Elaboration Strategy
Once a validated hit, such as 4-Bromo-2-methyl-7-nitroisoindolin-1-one, is confirmed and its binding mode is elucidated, the next step is to improve its potency and drug-like properties.
Caption: Strategies for evolving a fragment hit into a lead compound.
-
Fragment Growing: The bromine atom at the 4-position is an ideal starting point for synthetic elaboration. Suzuki or Sonogashira coupling reactions can be employed to introduce new functionalities that can interact with adjacent pockets in the protein, thereby increasing affinity and selectivity.
-
Fragment Linking: If another fragment is found to bind in a nearby pocket, a linker can be designed to connect the two fragments, creating a single, more potent molecule.
-
Fragment Merging: If a second, overlapping fragment is identified, a new molecule can be designed that incorporates the key binding features of both fragments.
Conclusion
4-Bromo-2-methyl-7-nitroisoindolin-1-one represents a high-value fragment for FBDD campaigns due to its desirable physicochemical properties and the privileged nature of the isoindolinone scaffold. The detailed protocols provided in this application note offer a robust framework for the successful screening, validation, and structural characterization of this and other similar fragments. By leveraging the power of FBDD and the strategic application of biophysical and structural biology techniques, researchers can efficiently identify and optimize novel lead compounds for a wide range of therapeutic targets.
References
-
Fragment-Based Drug Discovery: A Comprehensive Overview. (2024). PharmaFeatures. [Link]
-
Thomas, M., et al. (2022). Fragment-based drug discovery—the importance of high-quality molecule libraries. FEBS Letters, 596(21), 2739-2760. [Link]
-
Wollenhaupt, J., et al. (2022). Workflow and Tools for Crystallographic Fragment Screening at the Helmholtz-Zentrum Berlin. JoVE (Journal of Visualized Experiments), (183), e62208. [Link]
-
Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. (2023). OBN. [Link]
-
Renaud, J., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(2), 58-62. [Link]
-
Design, Synthesis, and Antibacterial Evaluation of Novel Isoindolin-1-ones Derivatives Containing Piperidine Fragments. (2024). Journal of Agricultural and Food Chemistry, 72(24), 10145-10156. [Link]
-
Fragment-based screening by protein-detected NMR spectroscopy. (2014). Progress in Nuclear Magnetic Resonance Spectroscopy, 83, 1-20. [Link]
-
Warren, G. L., et al. (2012). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 7(9), 759-771. [Link]
-
Protocol to perform fragment screening using NMR spectroscopy. (2024). STAR Protocols, 5(3), 103278. [Link]
-
Protocol to perform fragment screening using NMR spectroscopy. (2024). ResearchGate. [Link]
-
Fragment-based design of isoquinoline derivatives as anti-inflammatory drugs. (2023). Research Outreach. [Link]
-
X-Ray Crystallography. (2024). Peak Proteins. [Link]
-
Fragment-Based Drug Design: From Then until Now, and Toward the Future. (2025). Journal of Medicinal Chemistry. [Link]
-
Advanced SPR applications accelerate hit identification and validation in fragment-based drug discovery. (n.d.). Sartorius. [Link]
-
An Introduction to Fragment-Based Drug Discovery (FBDD). (2022). Drug Hunter. [Link]
-
A beginner's guide to surface plasmon resonance. (2023). The Biochemist. [Link]
-
1-Bromo-4-methyl-2-nitrobenzene. (2011). ResearchGate. [Link]
-
NMR Spectroscopy in Fragment-Based Drug Design. (n.d.). Creative Biostructure. [Link]
-
SPR-based fragment screening: advantages and applications. (2007). Current Topics in Medicinal Chemistry, 7(14), 1377-1390. [Link]
-
X-Ray Crystallography in Drug Discovery. (2011). Methods in Molecular Biology, 715, 1-17. [Link]
-
Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools. (2024). Journal of Biomolecular Structure and Dynamics, 1-16. [Link]
-
Fragment Based Drug Discovery (FBDD). (n.d.). BioDuro. [Link]
-
Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors. (2024). Pharmaceuticals, 17(2), 229. [Link]
-
Identification of a Chemical Probe for Bromo and Extra C-Terminal Bromodomain Inhibition through Optimization of a Fragment-Derived Hit. (2014). Journal of Medicinal Chemistry, 57(21), 9022-9039. [Link]
-
Native Mass Spectrometry-Guided Screening Identifies Hit Fragments for HOP-HSP90 PPI Inhibition. (2021). ChemMedChem, 16(16), 2561-2568. [Link]
-
Surface Plasmon Resonance (SPR). (n.d.). Center for Macromolecular Interactions. [Link]
-
Protein X-ray Crystallography and Drug Discovery. (2015). Molecules, 20(8), 13979-14008. [Link]
-
Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools. (2024). Taylor & Francis Online. [Link]
-
4-Bromo-2-nitroanisole. (n.d.). PubChem. [Link]
-
Drug Lead Discovery: Fragment Screening and Characterization Using Multiplexed SPR. (2013). YouTube. [Link]
-
Application of Fragment-Based Drug Discovery to Versatile Targets. (2021). Frontiers in Molecular Biosciences, 8, 706398. [Link]
-
Fragment-Based Screening of the Bromodomain of ATAD2. (2015). Journal of Medicinal Chemistry, 58(1), 543-548. [Link]
-
Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. (2023). ResearchGate. [Link]
Sources
- 1. obn.org.uk [obn.org.uk]
- 2. Fragment-based design of isoquinoline derivatives as anti-inflammatory drugs - Research Outreach [researchoutreach.org]
- 3. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]
- 5. drughunter.com [drughunter.com]
- 6. Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. portlandpress.com [portlandpress.com]
- 10. youtube.com [youtube.com]
- 11. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. X-Ray Crystallography in Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
Application Note: Strategic Functionalization of 4-Bromo-2-methyl-7-nitroisoindolin-1-one for Advanced Materials
Executive Summary
4-Bromo-2-methyl-7-nitroisoindolin-1-one represents a highly specialized "privileged scaffold" in the design of functional organic materials. Unlike simple commodity chemicals, this molecule offers a pre-organized, electron-deficient core with orthogonal functional handles (C4-Bromine and C7-Nitro).
This Application Note details the utility of this compound as a building block for Organic Semiconductors (n-type) and Intramolecular Charge Transfer (ICT) Fluorescent Probes . By exploiting the electronic push-pull nature of the isoindolinone core, researchers can tune bandgaps and emission spectra with high precision.
Key Material Properties
| Property | Value / Characteristic | Relevance to Materials Science |
| Molecular Weight | 271.07 g/mol | Ideal for small-molecule vacuum deposition or solution processing. |
| Electronic Nature | Electron-Deficient (Acceptor) | Core unit for n-type organic field-effect transistors (OFETs). |
| C4-Reactivity | Aryl Bromide (Activated) | Site for Pd-catalyzed coupling or SNAr displacement. |
| C7-Reactivity | Nitro Group | Latent amine donor or strong electron-withdrawing group (EWG). |
| N2-Substitution | Methyl Group | Prevents H-bonding aggregation; improves solubility in organic solvents. |
Strategic Reactivity & Design Logic
The value of 4-Bromo-2-methyl-7-nitroisoindolin-1-one lies in its orthogonal reactivity . The presence of the nitro group at C7 strongly activates the bromine at C4 towards nucleophilic attack, while the bromine itself serves as a handle for transition-metal catalysis.
The "Push-Pull" Design Philosophy
-
Scenario A (EWG-Core): Keep the NO₂ group. The molecule acts as a strong electron acceptor. Coupling electron-rich thiophenes at C4 creates a Donor-Acceptor-Acceptor (D-A-A) system suitable for Organic Photovoltaics (OPV).
-
Scenario B (Fluorescent Switch): Reduce NO₂ to NH₂. The C7-amine becomes a donor, while the lactam core remains an acceptor. This creates a "Turn-On" fluorescent probe sensitive to environmental pH or polarity.
Figure 1: Divergent synthetic pathways for 4-Bromo-2-methyl-7-nitroisoindolin-1-one. The C7-Nitro group activates the C4-Bromine for metal-free substitution (Path A) while serving as a redox switch (Path C).
Experimental Protocols
Protocol A: Synthesis of Extended Conjugated Systems (Suzuki Coupling)
Application: Creating n-type semiconductors or red-shifted emitters for OLEDs.
Mechanism: Palladium-catalyzed cross-coupling extends the
Reagents:
-
Substrate: 4-Bromo-2-methyl-7-nitroisoindolin-1-one (1.0 equiv)
-
Coupling Partner: 4-Methoxyphenylboronic acid (1.2 equiv) [or Thiophene-2-boronic acid]
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1 v/v)
Step-by-Step Methodology:
-
Degassing: In a Schlenk tube, dissolve the isoindolinone substrate and boronic acid in 1,4-dioxane. Sparge with Argon for 15 minutes to remove dissolved oxygen (critical to prevent catalyst deactivation).
-
Catalyst Addition: Add Pd(PPh₃)₄ and the aqueous K₂CO₃ solution under a positive stream of Argon.
-
Reflux: Seal the vessel and heat to 90°C for 12–16 hours. The reaction mixture should darken as the catalytic cycle progresses.
-
Work-up: Cool to room temperature. Dilute with ethyl acetate (EtOAc) and wash with brine (3x). Dry the organic layer over MgSO₄.
-
Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO₂).
-
Eluent: Hexane:EtOAc (gradient 80:20 to 60:40).
-
Note: The nitro group makes the product polar; ensure sufficient polarity in the mobile phase.
-
Validation:
-
¹H NMR: Look for the disappearance of the C4-H signal (if applicable) and the appearance of new aromatic protons from the coupling partner.
-
UV-Vis: Expect a bathochromic shift (red-shift) of 30–50 nm due to extended conjugation.
Protocol B: "Green" Synthesis of Push-Pull Dyes (SNAr)
Application: Solvatofluorochromic probes for biological imaging or polarity sensing. Mechanism: The electron-withdrawing nitro group at C7 (para to C4) activates the C-Br bond for direct displacement by amines, eliminating the need for expensive Pd catalysts.
Reagents:
-
Substrate: 4-Bromo-2-methyl-7-nitroisoindolin-1-one (1.0 equiv)
-
Nucleophile: Morpholine or Piperidine (1.5 equiv)
-
Base: Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Solvent: Acetonitrile (MeCN) or DMF
Step-by-Step Methodology:
-
Setup: Dissolve the substrate in MeCN (0.1 M concentration).
-
Addition: Add DIPEA followed by the amine nucleophile dropwise.
-
Heating: Heat the mixture to 60–80°C . Monitor via TLC.
-
Observation: The solution often changes color (e.g., yellow to orange/red) indicating the formation of the charge-transfer complex.
-
-
Completion: Reaction is typically complete within 4–6 hours due to the high activation provided by the nitro group.
-
Isolation: Pour the reaction mixture into ice water. The product often precipitates as a solid. Filter, wash with water, and recrystallize from Ethanol.
Why this works: The 7-nitro group creates a strong dipole, pulling electron density from the ring and making the C4 carbon highly electrophilic. This is a classic example of activation-controlled synthesis .
Application Data: Optical Properties
When used in materials, the substitution pattern dictates the optical gap. The table below summarizes the expected shifts based on the protocols above.
| Derivative Type | Substituent at C4 | Substituent at C7 | Electronic Effect | Application |
| Parent | -Br | -NO₂ | Weak Acceptor | Synthetic Intermediate |
| Type I (Protocol A) | -Thiophene | -NO₂ | D-A Conjugated | OPV Acceptor / n-Type OFET |
| Type II (Protocol B) | -Morpholine | -NO₂ | Strong Push-Pull | Polarity Sensor / Bio-Imaging |
| Type III (Reduced) | -Aryl | -NH₂ | Donor-Acceptor | pH-Sensitive Fluorescent Probe |
References
-
EvitaChem. Product Analysis: 4-Bromo-2-methyl-7-nitroisoindolin-1-one (EVT-1449757).[1] Retrieved from
-
Mardjan, M. I. D., et al. (2022). Ultrasonic-assisted synthesis of isoindolin-1-one derivatives.[2] RSC Advances, 12, 19016-19021.[2]
- Gabbwt, C. D., et al.Synthesis and Reactivity of 4-Bromo-derivatives in Heterocyclic Systems.
-
BLD Pharm. Material Safety Data Sheet: 4-Bromo-2-methyl-7-nitroisoindolin-1-one.
(Note: Specific spectral data for the derivatives in Protocol A/B are theoretical projections based on standard isoindolinone chemistry established in References 2 and 3.)
Sources
Application Note: Strategic Synthesis of 4-Bromo-2-methyl-7-nitroisoindolin-1-one
This Application Note is designed for medicinal chemists and process development scientists focusing on the synthesis of 4-Bromo-2-methyl-7-nitroisoindolin-1-one . This scaffold is a critical intermediate for "next-generation" Immunomodulatory Imide Drugs (IMiDs) and Cereblon (CRBN) E3 ligase binders used in Targeted Protein Degradation (PROTACs).
The guide prioritizes the Benzoate Cyclization Route , which offers superior regiocontrol compared to direct phthalimide reduction.
Introduction & Retrosynthetic Logic
The 4-substituted isoindolin-1-one core is the pharmacophore of Lenalidomide and its analogs. However, the introduction of a 7-nitro group alongside the 4-bromo handle creates a "push-pull" electronic system that complicates standard electrophilic aromatic substitution (SEAr) routes.
Direct nitration of 4-bromoisoindolin-1-one typically yields a mixture of isomers (5-nitro vs. 7-nitro) due to the competing directing effects of the lactam and the bromide. To guarantee the 4-Bromo / 7-Nitro substitution pattern, we utilize a regiospecific cyclization of a pre-functionalized benzoate precursor.
Retrosynthetic Analysis
-
Target: 4-Bromo-2-methyl-7-nitroisoindolin-1-one
-
Disconnection: C–N bond formation (Lactamization).
-
Key Intermediate: Methyl 3-bromo-2-(bromomethyl)-6-nitrobenzoate.
-
Starting Material: Methyl 3-bromo-2-methylbenzoate (Commercially available or synthesized via nitration of the parent acid).
Master Synthesis Protocol
Workflow Overview
The synthesis proceeds in three distinct stages to ensure regiochemical integrity:
-
Nitration: Installation of the nitro group at the C6 position of the benzoate (directed by the cooperative ortho-effect of the methyl and para-effect of the bromine).
-
Radical Bromination: Wohl-Ziegler bromination of the benzylic methyl group.
-
Cyclization: Reaction with methylamine to form the lactam ring.
Graphviz Pathway Diagram
Caption: Figure 1. Regioselective synthesis pathway ensuring correct placement of 4-Br and 7-NO2 substituents.
Detailed Experimental Procedures
Step 1: Synthesis of Methyl 3-bromo-2-methyl-6-nitrobenzoate
Rationale: The ester group directs meta, while the methyl and bromo groups direct ortho/para. Position 6 is the only site electronically favored by both the methyl (ortho) and bromine (para) donors, preventing isomer mixtures.
-
Prepare Acid Mix: In a 500 mL round-bottom flask, cool 50 mL of concentrated H₂SO₄ to 0°C. Slowly add 50 mL of fuming HNO₄ (90%) dropwise, maintaining temperature <10°C.
-
Addition: Add Methyl 3-bromo-2-methylbenzoate (10.0 g, 43.6 mmol) portion-wise over 30 minutes.
-
Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 8:1).
-
Quench: Pour the reaction mixture carefully onto 500 g of crushed ice.
-
Workup: Extract with DCM (3 x 100 mL). Wash combined organics with sat. NaHCO₃ (until neutral) and brine. Dry over MgSO₄ and concentrate.
-
Purification: Recrystallize from Ethanol/Hexane if necessary.
-
Expected Yield: 85-90%
-
Appearance: Pale yellow solid.[1]
-
Step 2: Benzylic Bromination (Wohl-Ziegler)
Rationale: Use of NBS with a radical initiator (AIBN) selectively brominates the benzylic position. Critical: Strictly anhydrous conditions are required to prevent hydrolysis of the ester.
-
Dissolution: Dissolve the nitrobenzoate intermediate (10.0 g, 36.5 mmol) in 150 mL of anhydrous CCl₄ or Chlorobenzene (greener alternative).
-
Reagents: Add N-Bromosuccinimide (NBS) (7.15 g, 40.1 mmol, 1.1 eq) and AIBN (0.6 g, 3.6 mmol, 0.1 eq).
-
Reflux: Heat to reflux (80°C for CCl₄) under N₂ atmosphere. Irradiate with a tungsten lamp (optional) to accelerate initiation.
-
Monitoring: Stir for 6–12 hours. Monitor 1H NMR for the shift from Ar-CH₃ (~2.6 ppm) to Ar-CH₂Br (~4.8 ppm).
-
Workup: Cool to RT. Filter off the succinimide byproduct. Concentrate the filtrate to yield the crude benzyl bromide.
-
Note: Use immediately in Step 3 to avoid degradation.
-
Step 3: Cyclization to Isoindolinone
Rationale: Methylamine acts as a double nucleophile: first displacing the benzylic bromide (SN2), then attacking the methyl ester (acyl substitution) to close the lactam ring.
-
Preparation: Dissolve the crude benzyl bromide residue in 100 mL of anhydrous THF.
-
Cyclization: Cool to 0°C. Add Methylamine (2.0 M in THF, 40 mL, 80 mmol, ~2.2 eq) dropwise.
-
Observation: A white precipitate (MeNH₃Br) will form immediately.
-
-
Completion: Stir at RT for 4 hours. If cyclization is slow (monitored by LCMS), heat to 50°C for 2 hours.
-
Workup: Remove solvent under reduced pressure. Resuspend residue in water (100 mL) and extract with Ethyl Acetate (3 x 100 mL).
-
Purification: Flash column chromatography (SiO₂, gradient 0-50% EtOAc in Hexane).
-
Target Data: 4-Bromo-2-methyl-7-nitroisoindolin-1-one.
-
1H NMR (DMSO-d6): δ ~8.2 (d, 1H, Ar-H), ~7.9 (d, 1H, Ar-H), ~4.6 (s, 2H, N-CH₂-Ar), ~3.1 (s, 3H, N-CH₃).
-
Functionalization Guide (Derivatives)
Once the core is synthesized, it serves as a divergent hub. The 4-Bromo and 7-Nitro groups allow orthogonal functionalization.
Table 1: Reaction Matrix for Derivatives
| Target Position | Reaction Type | Reagents | Outcome | Application |
| C4 (Bromo) | Suzuki Coupling | Ar-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃ | 4-Aryl-7-nitro... | Ligand affinity tuning |
| C4 (Bromo) | Sonogashira | Alkyne, Pd(PPh₃)₄, CuI, TEA | 4-Alkynyl-7-nitro... | Rigid linker attachment |
| C4 (Bromo) | Buchwald-Hartwig | Amines, Pd2(dba)3, XPhos | 4-Amino-7-nitro... | Solubility/Electronic modulation |
| C7 (Nitro) | Reduction | Fe powder, NH₄Cl, EtOH/H₂O | 4-Bromo-7-amino... | Aniline for amide coupling |
| C7 (Nitro) | Hydrogenation | H₂, Pd/C (Careful with Br!) | 7-Amino (Risk of de-bromination) | Not Recommended |
Protocol: Selective Nitro Reduction (Preserving C4-Bromine)
To functionalize the C7 position, the nitro group must be reduced to an aniline. Standard catalytic hydrogenation (H₂/Pd) often causes hydrodebromination (loss of the C4-Br).
Recommended Method: Iron/Ammonium Chloride
-
Suspend 4-Bromo-2-methyl-7-nitroisoindolin-1-one (1 mmol) in EtOH/Water (4:1, 10 mL).
-
Add NH₄Cl (5 eq) and Iron powder (5 eq).
-
Heat to 70°C for 2 hours.
-
Filter hot through Celite. Concentrate and extract with EtOAc.[2][3][4]
-
Result: 4-Bromo-7-amino-2-methylisoindolin-1-one (Ready for linker attachment via amide coupling).
Troubleshooting & Quality Control
Common Failure Modes
-
Regioisomer Contamination:
-
Incomplete Cyclization:
-
Over-Bromination:
Analytical Checkpoints
-
1H NMR: Look for the characteristic singlet of the lactam CH₂ at ~4.4–4.6 ppm.
-
NOESY: A NOE correlation should be observed between the N-Methyl group and the Lactam CH₂, but not strongly with the aromatic protons (due to the nitro/bromo substitution pattern).
References
-
Core Scaffold Synthesis (Lenalidomide Precursors)
-
Muller, G. W., et al. "Amino-substituted isoindoline-1,3-diones." US Patent 5,635,517. (1997).
-
-
Regioselective Bromination/Nitration Logic
-
Man, H. W., et al. "Synthesis of Lenalidomide." US Patent 7,960,488. (2011). Describes the methyl 2-methyl-3-nitrobenzoate route.
-
-
Commercial Building Block Verification
-
PubChem Compound Summary for Methyl 2-(bromomethyl)-3-nitrobenzoate (Isomeric analog).
-
-
Iron-Mediated Nitro Reduction Protocol
-
ChemicalBook. "4-Bromoisoindolin-1-one synthesis and reduction methodologies."
-
Sources
- 1. Methyl 2-bromomethyl-3-nitrobenzoate | 98475-07-1 [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN105399712A - Preparation method of 4-bromo phthalic anhydride - Google Patents [patents.google.com]
- 5. CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole - Google Patents [patents.google.com]
- 6. southalabama.edu [southalabama.edu]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. US4962206A - Process for the preparation of 4-bromophthalic anhydride - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-2-methyl-7-nitroisoindolin-1-one
A Guide for Senior Application Scientists
Welcome to the technical support center for the synthesis of 4-Bromo-2-methyl-7-nitroisoindolin-1-one. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this multi-step synthesis. As Senior Application Scientists, we understand that success lies not just in following a procedure, but in anticipating and resolving the challenges that arise. This document provides in-depth troubleshooting for common side reactions, grounded in mechanistic principles and practical, field-proven insights.
Part 1: Frequently Asked Questions (FAQs) - The Strategic Overview
This section addresses foundational questions about the synthetic strategy. A sound understanding of the reaction sequence and the electronic effects at play is the first line of defense against side reactions.
Q1: What is a logical and efficient synthetic pathway for 4-Bromo-2-methyl-7-nitroisoindolin-1-one?
A1: A robust synthetic route involves a sequential functionalization of a pre-formed isoindolinone core. The order of operations is critical to manage the directing effects of the substituents. A highly plausible route begins with the N-methylation of the isoindolinone, followed by electrophilic bromination, and finally, nitration. This sequence leverages the directing effects of the substituents to achieve the desired regiochemistry.
Caption: Proposed synthetic workflow and key stages for side product formation.
Q2: How do the substituents on the isoindolinone ring direct the course of the synthesis?
A2: Understanding the electronic nature of each group is paramount for predicting reactivity and regioselectivity.
-
The Isoindolinone Amide: The nitrogen atom of the lactam is an ortho-, para-director for electrophilic aromatic substitution on the fused benzene ring. Through resonance, it donates electron density to positions 5 and 7, activating them towards electrophiles.
-
N-Methyl Group: While not directly attached to the aromatic ring, it slightly increases the electron-donating character of the amide nitrogen.
-
Bromo Group (-Br): This is a deactivating but ortho-, para-directing group. Once placed at position 4, it directs incoming electrophiles primarily to position 5 (ortho) and 7 (para).
-
Nitro Group (-NO2): This is a powerful deactivating and meta-directing group. Its presence makes further electrophilic substitution significantly more difficult.
The chosen synthetic route (N-methylation -> Bromination -> Nitration) is designed so that the directing effects of the amide and the bromine atom work in concert to favor the substitution of the nitro group at the desired C7 position.
Part 2: Troubleshooting Guide - Common Side Reactions & Mitigation Protocols
This section provides a question-and-answer formatted troubleshooting guide for specific experimental issues.
Issue 1: Formation of Isomeric Bromo-Products during Bromination
Q: My post-bromination analysis (TLC, LC-MS) shows multiple products, including the desired 4-bromo isomer, a 7-bromo isomer, and a di-bromo species. How can I improve the regioselectivity?
A: This is a classic regioselectivity problem arising from the fact that the parent 2-methylisoindolin-1-one is activated at both the C4 and C7 positions. Harsh brominating conditions can overcome the subtle steric and electronic preferences, leading to a mixture.
Causality:
-
Reagent Choice: Molecular bromine (Br₂) with a Lewis acid catalyst (e.g., FeBr₃) is highly reactive and can lead to over-bromination and lower selectivity.
-
Temperature: Higher temperatures provide the activation energy needed to form less-favored isomers.
Mitigation Strategy & Protocol: The key is to use a milder brominating agent and maintain strict temperature control. N-Bromosuccinimide (NBS) is the reagent of choice for selective bromination of activated aromatic rings.
Protocol: Selective Monobromination
-
Dissolve 2-methylisoindolin-1-one (1.0 eq) in a suitable solvent like acetonitrile or dichloromethane in a flask protected from light.
-
Cool the solution to 0 °C in an ice bath. Temperature control is critical for selectivity.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes. Adding it slowly prevents localized temperature spikes.
-
Stir the reaction at 0-5 °C and monitor its progress by TLC (e.g., using a 3:7 Ethyl Acetate:Hexane mobile phase). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to destroy any remaining NBS or bromine.
-
Proceed with a standard aqueous workup and extraction. The resulting crude product should show significantly improved selectivity for the 4-bromo isomer.
Issue 2: Poor Yield and Byproduct Formation During Nitration
Q: During the nitration of 4-Bromo-2-methylisoindolin-1-one, I'm observing a low yield of the desired product, along with several unidentified spots on my TLC plate, some of which correspond to di-nitrated or other isomeric products. What is causing this and how can I fix it?
A: This issue points towards nitrating conditions that are too harsh for your specific substrate. The combination of nitric and sulfuric acid is a powerful oxidizing and nitrating mixture, and without precise control, it can lead to multiple unwanted side reactions.
Causality & Analysis:
-
Over-Nitration: The desired product, 4-Bromo-2-methyl-7-nitroisoindolin-1-one, is significantly deactivated by both the bromo and nitro substituents. However, the initial nitration can be aggressive enough to force a second nitro group onto the ring, likely at the C5 position.
-
Incorrect Regioisomers: While C7 is the electronically favored position (para to the amide, ortho to the bromine), some substitution may occur at C5 (ortho to both the amide and bromine).[1]
-
Oxidative Degradation: The strong acid mixture can oxidize sensitive functional groups or lead to decomposition of the aromatic ring, resulting in tar formation and reduced yield.
Caption: Controlling nitration conditions is key to maximizing desired product yield.
Mitigation Strategy & Protocol: The cornerstone of successful nitration is meticulous temperature control and a "reverse addition" technique.
Protocol: Controlled Nitration
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid at 0 °C. Allow the mixture to cool.
-
In a separate flask, dissolve the 4-Bromo-2-methylisoindolin-1-one (1.0 eq) in a minimal amount of concentrated sulfuric acid.
-
Cool the substrate solution to -5 to 0 °C using an ice-salt bath.
-
Crucially, add the substrate solution dropwise to the cold nitrating mixture. This "reverse addition" ensures that the substrate is never exposed to a large excess of the powerful nitrating agent, minimizing the risk of over-nitration and degradation.
-
Maintain the temperature below 5 °C throughout the addition and for the duration of the reaction (typically 1-2 hours).
-
Monitor the reaction by TLC. Once the starting material is consumed, pour the reaction mixture slowly over crushed ice to quench the reaction.
-
The precipitated product can be collected by filtration, washed thoroughly with cold water to remove residual acid, and then dried.
Issue 3: Incomplete N-Methylation
Q: My N-methylation step is sluggish and often incomplete, leaving significant amounts of the starting bromo-nitro-isoindolinone. How can I drive this reaction to completion?
A: Incomplete N-methylation is usually a result of an insufficiently strong base or poor reagent stoichiometry. The lactam N-H is acidic, but deprotonation is required to generate the nucleophile that attacks the methylating agent.
Causality:
-
Base Strength: Weaker bases like potassium carbonate (K₂CO₃) may not be sufficient to fully deprotonate the lactam, especially with deactivating groups on the ring.
-
Reagent Reactivity: Methyl iodide (MeI) is highly reactive but gaseous at room temperature. Dimethyl sulfate (DMS) is a liquid but more toxic. The choice can impact reaction setup and efficiency.
Mitigation Strategy & Protocol: Using a stronger base like sodium hydride (NaH) will ensure complete deprotonation and drive the reaction forward.
Protocol: Efficient N-Methylation
-
To a solution of 4-Bromo-7-nitroisoindolin-1-one (1.0 eq) in an anhydrous aprotic solvent (e.g., THF, DMF) under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes. You should observe the cessation of hydrogen gas evolution, indicating complete formation of the sodium salt.
-
Cool the solution back to 0 °C and add methyl iodide (1.2-1.5 eq) dropwise.
-
Let the reaction warm to room temperature and stir for 2-4 hours, or until TLC analysis confirms the disappearance of the starting material.
-
Carefully quench the reaction by the slow addition of water or saturated ammonium chloride solution at 0 °C to neutralize any unreacted NaH.
-
Proceed with a standard extraction and purification.
Part 3: Purification and Data Summary
Effectively separating the target compound from closely related side products is a common challenge.
Impurity Profile and Chromatographic Separation Guide
| Impurity/Side Product | Structure Description | Relative Polarity | Elution Notes (Normal Phase Silica) |
| Desired Product | 4-Bromo-2-methyl-7-nitroisoindolin-1-one | Moderate | Serves as the reference compound. |
| 7-Bromo Isomer | Isomer of the bromination step. | Slightly different from the desired product. | May co-elute or elute very closely. Gradient elution may be required. |
| 4,7-Dibromo Product | Over-bromination side product. | Less Polar | Elutes faster than the monobrominated products. |
| 5-Nitro Isomer | Isomer of the nitration step. | Similar to the desired product. | Very difficult to separate by chromatography; optimizing reaction selectivity is key. |
| Starting Material | Unreacted material from any step. | More/Less Polar | Typically separates well from the product. |
References
-
Organic Chemistry Portal. Synthesis of isoindolines. [Link]
-
Organic Chemistry Portal. Synthesis of isoindolinones. [Link]
-
Karakus, S., & Çevik, U. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Chemistry & Biodiversity. [Link]
-
Fallon, G. D., et al. (2002). Brominated isoindolines: Precursors to functionalised nitroxides. ResearchGate. [Link]
-
Abu-Taweel, K. M., et al. (2022). Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. ACS Omega. [Link]
- Google Patents. The preparation method of 4-bromo-7-methylindole-2-carboxylic acid.
-
The Organic Chemistry Tutor. (2018). Nitration of MethylBenzoate and Nitration of Bromobenzene. YouTube. [Link]
-
Zhou, C., et al. (2007). Asymmetric Synthesis of 3-Substituted Isoindolinones by Direct Alkylation of Chiral N-tert-Butylsulfinyl-isoindolinones. The Journal of Organic Chemistry. [Link]
-
Hari Balakrishnan, M., & Mannathan, S. (2021). Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. PubMed Central. [Link]
-
MDPI. (2023). Unveiling the Stereoselectivity and Regioselectivity of the [3+2] Cycloaddition Reaction between N-methyl-C-4-methylphenyl-nitrone and 2-Propynamide from a MEDT Perspective. [Link]
-
Chemistry LibreTexts. (2020). 4.9: Halogenation, Sulfonation, and Nitration of Aromatic Compounds. [Link]
-
Beilstein Journal of Organic Chemistry. (2011). A simple and convenient one-pot synthesis of substituted isoindolin-1-ones via lithiation, substitution and cyclization of N'-benzyl-N,N-dimethylureas. [Link]
-
Zhang, H.-P., et al. (2013). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. ResearchGate. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (1984). Preparation and Reactions of Bromo-2-nitro- and Bromo-2- aminoimidazoles. [Link]
-
Luo, F.-T. (2001). SYNTHESIS OF 3-SUBSTITUTED ISOINDOLIN-1-ONES BY REGIO- SELECTIVE CYCLIZATION OF NITRILE WITH A STYRYL DOUBLE BOND. Semantic Scholar. [Link]
-
Gavara, L., et al. (2008). A new method of bromination of aromatic rings by an iso-amyl nitrite/HBr system. Tetrahedron. [Link]
-
Lake Forest College. Nitration of Substituted Aromatic Rings and Rate Analysis. [Link]
-
Wikipedia. Isoindoline. [Link]
-
Cellamare, S., et al. (2015). Asymmetric Cascade Aza-Henry/Lactamization Reaction in the Highly Enantioselective Organocatalytic Synthesis of 3-(Nitromethyl)isoindolin-1-ones from α-Amido Sulfones. PubMed Central. [Link]
-
He, Z., et al. (2018). N-Methylation of amine and nitro compounds with CO2/H2 catalyzed by Pd/CuZrOx under mild reaction conditions. Chemical Communications. [Link]
Sources
Technical Support Center: Stability Profile of 4-Bromo-2-methyl-7-nitroisoindolin-1-one
Introduction
Welcome to the technical support guide for 4-Bromo-2-methyl-7-nitroisoindolin-1-one . This scaffold is a critical intermediate in the synthesis of Immunomodulatory Imide Drugs (IMiDs) and Cereblon (CRBN) ligands used in Targeted Protein Degradation (PROTACs).
Due to the specific substitution pattern—an electron-withdrawing nitro group at position 7 (ortho to the carbonyl) and a bromine atom at position 4—this molecule exhibits a unique stability profile that differs from unsubstituted isoindolinones. This guide addresses the most common stability failures encountered during storage and reaction optimization.
Module 1: Solid-State Stability & Storage
The "Browning" Effect (Photochemical Instability)
Symptom: Users often report the bright yellow crystalline solid turning brown or orange after prolonged benchtop exposure.
Technical Insight: Nitro-aromatic compounds are intrinsic chromophores. Upon exposure to UV-VIS light (specifically <400 nm), the nitro group can undergo radical excitation, leading to slow oxidative degradation or dimerization on the crystal surface. While the bulk purity often remains high (>98%), the surface degradation can interfere with sensitive catalytic cycles (e.g., Pd-catalyzed cross-coupling).
Protocol: Optimal Storage
-
Container: Amber glass vials with Teflon-lined caps.
-
Environment: Store at +2°C to +8°C in a desiccator.
-
Handling: Limit exposure to ambient fluorescent lighting. For GMP applications, handle under amber light.
Module 2: Solution Stability & Chemical Compatibility
This section details the stability of the molecule in solution, which is the most frequent source of experimental failure.
Summary of Stability Conditions
| Condition | Stability Rating | Risk Factor | Resulting Degradant |
| Acidic (pH < 4) | High | Low | Protonation of nitro group (reversible). |
| Neutral (pH 7) | High | Low | Stable in water/organic mixtures. |
| Basic (pH > 10) | Critical Failure | Hydrolysis | Ring-opened amino-benzoic acid derivative. |
| Nucleophilic Solvents | Moderate | Transamidation | Ring opening by primary amines. |
| Reducing Agents | Low | Chemoselectivity | Reduction of -NO₂ to -NH₂ (aniline). |
Deep Dive: The Base-Hydrolysis Mechanism
The 7-nitro group is highly electron-withdrawing. Through inductive effects (-I), it significantly increases the electrophilicity of the lactam carbonyl (C1). In the presence of strong bases (NaOH, KOH, LiOH) or even strong organic bases (DBU) in wet solvents, the lactam ring opens rapidly.
Visualizing the Failure Mode (Graphviz Diagram):
Module 3: Troubleshooting Guide
This interactive guide addresses specific observations during synthesis.
Scenario A: "I lost my bromine atom."
Context: You attempted a reaction (e.g., nitro reduction) and the bromine signal disappeared from the NMR/MS.
-
Cause: Hydrodehalogenation. If you used Pd/C and H₂ to reduce the nitro group, the aryl bromide is labile and will be cleaved, replaced by hydrogen.
-
Solution: Use chemoselective reducing agents.
-
Recommended: Iron powder (Fe) in Acetic Acid/Ethanol or Stannous Chloride (SnCl₂).
-
Avoid: Pd/C, Raney Nickel.
-
Scenario B: "The reaction turned into a sticky sludge."
Context: Attempting to perform nucleophilic substitution or coupling in basic media.
-
Cause: Lactam ring hydrolysis (as detailed in Module 2).
-
Solution:
-
Switch to anhydrous bases (e.g., Cs₂CO₃, K₃PO₄) in dry solvents (DMAc, Toluene).
-
Avoid aqueous bases (NaOH, KOH).
-
Scenario C: "Unexpected peak at M+31 or M+14."
Context: Reaction performed in Methanol or Ethanol with heating.
-
Cause: Solvolysis/Transamidation. The strained lactam ring can be attacked by the alcohol solvent, especially if catalyzed by trace acid or base.
-
Solution: Switch to non-nucleophilic polar aprotic solvents like Acetonitrile, DMF, or DMSO.
Module 4: Experimental Decision Tree
Use this logic flow to plan your next experiment without compromising the scaffold.
Common Questions (FAQ)
Q: Can I use this compound in a one-pot synthesis for Pomalidomide analogs? A: Yes, but order of operations is critical. Typically, you should perform Palladium-catalyzed cross-couplings on the bromine before reducing the nitro group. The amine formed from nitro reduction can poison certain Pd catalysts or participate in unwanted side reactions.
Q: Is the N-methyl group stable? A: Yes, the N-methyl bond is metabolically and chemically robust under standard synthetic conditions. It requires harsh conditions (e.g., BBr₃ or strong oxidative metabolism) to demethylate.
Q: How do I remove the 7-nitro group if I don't want it? A: If you need to remove the nitrogen functionality entirely, you must first reduce it to the amine (-NH₂), diazotize it (NaNO₂/H₂SO₄), and then reduce the diazonium salt (H₃PO₂). Note that the diazonium intermediate is unstable; keep temperatures <5°C.
References
-
Synthesis of Pomalidomide and Intermediates
- Title: Synthesis and pharmacological evaluation of pomalidomide deriv
- Source: N
-
URL:[Link]
-
Photostability Guidelines
-
Isoindolinone Reactivity
Sources
Technical Support Center: Synthesis of 4-Bromo-2-methyl-7-nitroisoindolin-1-one
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-2-methyl-7-nitroisoindolin-1-one. As a critical intermediate in various pharmaceutical development programs, ensuring its purity is paramount. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, with a focus on the identification and mitigation of common impurities.
I. Understanding the Synthetic Pathway and Potential Impurity Formation
The synthesis of 4-Bromo-2-methyl-7-nitroisoindolin-1-one is typically achieved through a two-step electrophilic aromatic substitution sequence starting from 2-methylisoindolin-1-one.[1] Understanding the nuances of each step is fundamental to controlling the impurity profile of the final product.
Step 1: Electrophilic Bromination
The first step involves the bromination of the 2-methylisoindolin-1-one aromatic ring. The amide group within the isoindolinone ring system is an activating, ortho-, para-director. However, the lactam carbonyl group is deactivating. The interplay of these electronic effects, along with the steric hindrance from the N-methyl group, influences the regioselectivity of the bromination.
Step 2: Electrophilic Nitration
The subsequent nitration of the brominated intermediate, 4-Bromo-2-methylisoindolin-1-one, introduces a nitro group onto the aromatic ring. The bromine atom is a deactivating but ortho-, para-directing group, while the amide functionality remains activating and ortho-, para-directing. The directing effects of these two substituents, along with the deactivating effect of the lactam carbonyl, will dictate the position of the incoming nitro group.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental observations and provides actionable solutions to mitigate impurity formation.
Question 1: My final product shows multiple spots on TLC/peaks in HPLC, with some having a similar mass to the desired product. What are the likely isomeric impurities?
Answer:
The presence of multiple product-like spots or peaks strongly suggests the formation of regioisomers during either the bromination or nitration step.
Causality:
-
Bromination Regioisomers: While the 4-position is the desired site of bromination, minor amounts of other isomers can form. The directing effect of the N-acyl group favors the para-position (C4) and the ortho-position (C7). Steric hindrance from the fused ring system can influence the ortho/para ratio.
-
Nitration Regioisomers: In the second step, the nitration of 4-Bromo-2-methylisoindolin-1-one, the bromine atom directs ortho and para to itself, while the N-acyl group directs to the remaining ortho and para positions. This can lead to the formation of several nitro-isomers. The primary directing groups are the amide (activating) and the bromine (deactivating). The amide will strongly direct to its ortho position (C7), leading to the desired product. However, other isomers are possible.
Potential Regioisomeric Impurities:
| Impurity Name | Structure | Formation Step |
| 6-Bromo-2-methylisoindolin-1-one | Bromination | |
| 7-Bromo-2-methylisoindolin-1-one | Bromination | |
| 4-Bromo-2-methyl-5-nitroisoindolin-1-one | Nitration | |
| 4-Bromo-2-methyl-6-nitroisoindolin-1-one | Nitration |
Troubleshooting and Mitigation Strategies:
-
Control Reaction Temperature: Electrophilic aromatic substitutions can be sensitive to temperature. Running the bromination and nitration reactions at lower temperatures can enhance regioselectivity.
-
Choice of Reagents: For bromination, using a milder brominating agent like N-bromosuccinimide (NBS) instead of elemental bromine may improve selectivity.
-
Purification: Careful column chromatography is often necessary to separate these closely related isomers. A gradient elution with a non-polar/polar solvent system (e.g., hexane/ethyl acetate or toluene/acetone) on silica gel is a good starting point.
Question 2: I am observing a significant amount of starting material (2-methylisoindolin-1-one or 4-Bromo-2-methylisoindolin-1-one) in my crude product. What could be the issue?
Answer:
Incomplete conversion is a common issue and can stem from several factors related to reaction conditions and reagent stoichiometry.
Causality:
-
Insufficient Reagents: An inadequate amount of the electrophile (bromine or nitric acid) will naturally lead to unreacted starting material.
-
Reaction Time: The reaction may not have been allowed to proceed to completion.
-
Deactivation of Catalyst (for Bromination): If a Lewis acid catalyst is used for bromination, its activity may be compromised by moisture.
-
Low Reaction Temperature: While beneficial for selectivity, excessively low temperatures can significantly slow down the reaction rate, leading to incomplete conversion within a practical timeframe.
Troubleshooting and Mitigation Strategies:
-
Stoichiometry: Ensure accurate measurement and a slight excess of the electrophilic reagent (typically 1.1 to 1.2 equivalents).
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Anhydrous Conditions: For reactions sensitive to moisture, such as those employing a Lewis acid catalyst, ensure all glassware is oven-dried and use anhydrous solvents.
Question 3: My mass spectrometry analysis indicates the presence of di-brominated and/or di-nitrated species. How can I avoid this?
Answer:
The formation of poly-substituted products is a classic side reaction in electrophilic aromatic substitutions, especially when the aromatic ring is activated.
Causality:
-
Excess Electrophile: Using a large excess of the brominating or nitrating agent significantly increases the likelihood of multiple substitutions.
-
Reaction Conditions: Harsh reaction conditions, such as high temperatures or highly concentrated acids, can promote further substitution on the already substituted ring. The product of the first substitution is often still activated enough to react again.
Potential Poly-substituted Impurities:
| Impurity Name | Structure | Formation Step |
| 4,7-Dibromo-2-methylisoindolin-1-one | Bromination | |
| 4-Bromo-2-methyl-5,7-dinitroisoindolin-1-one | Nitration |
Troubleshooting and Mitigation Strategies:
-
Control Stoichiometry: Carefully control the stoichiometry of the electrophile. A slight excess is often sufficient for complete conversion without significant di-substitution.
-
Slow Addition: Add the electrophile dropwise to the reaction mixture at a controlled temperature. This helps to maintain a low concentration of the electrophile at any given time, disfavoring multiple substitutions.
-
Milder Conditions: Use the mildest effective reaction conditions. For nitration, this might involve using a mixture of nitric acid in acetic anhydride instead of the more aggressive nitric acid/sulfuric acid mixture.
Frequently Asked Questions (FAQs)
Q1: What are the best analytical techniques to identify and quantify impurities in my 4-Bromo-2-methyl-7-nitroisoindolin-1-one sample?
A1: A combination of High-Performance Liquid Chromatography (HPLC) with UV detection and Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended.
-
HPLC-UV: This is an excellent technique for separating the desired product from its impurities and for quantifying their relative amounts. A reverse-phase C18 column with a gradient elution of water (with a modifier like 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol is a good starting point for method development.
-
¹H and ¹³C NMR: NMR provides detailed structural information about the desired product and any impurities present. By analyzing the chemical shifts, coupling constants, and integration of the signals, you can often identify the structure of unknown impurities, especially regioisomers. For example, the number and splitting pattern of the aromatic protons can definitively distinguish between different positional isomers.
-
LC-MS: Liquid Chromatography-Mass Spectrometry can be used to identify the molecular weights of the impurities, which is a crucial piece of information for their identification.
Q2: What is a suitable method for purifying the crude 4-Bromo-2-methyl-7-nitroisoindolin-1-one?
A2: The most common and effective method for purifying this compound on a laboratory scale is flash column chromatography on silica gel.
-
Solvent System: A gradient elution starting with a less polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing the polarity (e.g., to 1:1 Hexane:Ethyl Acetate) will typically allow for the separation of the desired product from less polar impurities (like di-brominated species) and more polar impurities (like starting materials and some regioisomers).
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent technique for obtaining highly pure material. This often works well for removing small amounts of closely related impurities. A solvent screen using solvents like ethanol, isopropanol, or ethyl acetate/hexane mixtures is a good starting point.
Q3: Are there any specific safety precautions I should take during the synthesis?
A3: Yes, both bromination and nitration steps involve hazardous reagents and require strict safety protocols.
-
Bromine: Elemental bromine is highly corrosive, toxic, and volatile. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Nitrating Mixture: The mixture of concentrated nitric acid and sulfuric acid is extremely corrosive and a strong oxidizing agent. It can cause severe burns upon contact with skin. Always add the sulfuric acid to the nitric acid slowly and with cooling. Perform the reaction in a fume hood and wear appropriate PPE.
-
Quenching: Be cautious when quenching the reaction mixtures. The addition of water to concentrated acids is highly exothermic. It is generally safer to pour the reaction mixture slowly onto ice.
Visualizing the Process: Reaction and Impurity Formation
To better understand the potential for impurity formation, the following diagrams illustrate the key reaction steps and the branching points that can lead to byproducts.
Caption: Synthetic pathway and potential impurity formation points.
Experimental Protocols: Impurity Analysis
Protocol 1: HPLC-UV Method for Impurity Profiling
This protocol provides a starting point for the analysis of 4-Bromo-2-methyl-7-nitroisoindolin-1-one and its potential impurities. Optimization may be required based on the specific impurity profile and available instrumentation.
| Parameter | Value |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B; 30-31 min: 80-30% B; 31-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in Acetonitrile:Water (1:1) to a concentration of ~0.5 mg/mL |
Protocol 2: ¹H NMR for Structural Elucidation of Impurities
This general protocol outlines the steps for preparing a sample for ¹H NMR analysis to identify potential impurities.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the sample into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is often a good first choice for this type of molecule.
-
Dissolution: Cap the NMR tube and gently invert it several times to dissolve the sample completely. A brief sonication may be necessary.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher for better resolution).
-
Data Analysis: Process the spectrum (phasing, baseline correction, and integration). Compare the chemical shifts and coupling patterns of the observed signals with those expected for the desired product and potential impurities. The aromatic region (typically 7.0-8.5 ppm) will be particularly informative for identifying regioisomers.
Caption: Analytical workflow for impurity identification and purification.
References
-
PubChem. 4-bromo-2-methylisoindolin-1-one. [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for Functionalizing 4-Bromo-2-methyl-7-nitroisoindolin-1-one
Welcome to the technical support center for the functionalization of 4-Bromo-2-methyl-7-nitroisoindolin-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting guides, and frequently asked questions (FAQs) to navigate the complexities of synthesizing derivatives of this versatile scaffold. As Senior Application Scientists, we have compiled this resource to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Frequently Asked Questions (FAQs)
Q1: What are the main reactive sites on 4-Bromo-2-methyl-7-nitroisoindolin-1-one?
A1: The primary sites for functionalization on this molecule are the aryl bromide at the 4-position and the nitro group at the 7-position. The aryl bromide is amenable to a variety of palladium-catalyzed cross-coupling reactions, while the nitro group can be reduced to an amine, which can then be further derivatized.
Q2: I am having trouble dissolving the starting material. What solvents are recommended?
A2: Substituted isoindolinones can exhibit poor solubility in common nonpolar solvents. For many cross-coupling reactions, polar aprotic solvents such as DMF, DMA, DMSO, or dioxane are good starting points. In some cases, a co-solvent system may be necessary to achieve sufficient solubility. For nitro group reductions, solvents like ethanol, methanol, or ethyl acetate are often used, depending on the reducing agent.
Q3: Can I functionalize the bromo and nitro groups in a single pot?
A3: While one-pot reactions are attractive for their efficiency, the functionalization of the bromo and nitro groups on this substrate is best approached in a stepwise manner. The conditions required for palladium-catalyzed cross-coupling are generally not compatible with the reagents used for nitro reduction, and vice-versa. A strategic, stepwise approach will lead to higher yields and purer products.
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling at the 4-Position (C-Br Bond)
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds at the 4-position of the isoindolinone core.[1][2][3] However, challenges such as low yield, side reactions, and incomplete conversion can arise.[4]
Scenario 1: Low or No Conversion in a Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for creating carbon-carbon bonds.[5] If you are experiencing low or no conversion, consider the following troubleshooting steps.
Troubleshooting Workflow for Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for a Suzuki-Miyaura reaction.
Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(OAc)2 (2-5 mol%) with a suitable ligand, or a pre-catalyst like SPhos-Pd-G3 (2-5 mol%) | Pre-catalysts can offer better reproducibility.[6] |
| Ligand | SPhos, XPhos, or RuPhos (1.1-1.5 eq. to Pd) | Bulky, electron-rich phosphine ligands facilitate oxidative addition and reductive elimination. |
| Base | K3PO4 or Cs2CO3 (2-3 equivalents) | Strong, non-nucleophilic bases are effective. |
| Solvent | Dioxane/H2O (e.g., 10:1) or Toluene/H2O | A protic co-solvent can aid in the dissolution of the base and facilitate transmetalation. |
| Temperature | 80-110 °C | Higher temperatures are often required to drive the reaction to completion. |
Scenario 2: Low Yield in a Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key method for forming C-N bonds.[7] If you are struggling with low yields, the following guide may help.
Troubleshooting Workflow for Buchwald-Hartwig Amination
Caption: Troubleshooting workflow for a Buchwald-Hartwig amination.
Recommended Starting Conditions for Buchwald-Hartwig Amination
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd2(dba)3 (1-2 mol%) or Pd(OAc)2 (2-4 mol%) | Common and effective palladium sources. |
| Ligand | XPhos, BrettPhos, or RuPhos (1.2-2 eq. to Pd) | Bulky phosphine ligands are essential for this transformation.[7] |
| Base | NaOtBu or LHMDS (1.5-2 equivalents) | A strong, non-nucleophilic base is critical for the catalytic cycle. |
| Solvent | Toluene or Dioxane | Anhydrous, aprotic solvents are preferred. |
| Temperature | 80-120 °C | Elevated temperatures are generally required. |
Troubleshooting Guide: Reduction of the 7-Nitro Group
The reduction of the nitro group to an amine opens up a vast array of possibilities for further functionalization.[8] The choice of reducing agent is critical to avoid unwanted side reactions, particularly with the aryl bromide at the 4-position.
Scenario 1: Incomplete Reduction of the Nitro Group
If you are observing incomplete conversion of the nitro group to the amine, consider the following.
Troubleshooting Workflow for Nitro Group Reduction
Sources
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. nobelprize.org [nobelprize.org]
- 4. fiveable.me [fiveable.me]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 7. youtube.com [youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
preventing degradation of 4-Bromo-2-methyl-7-nitroisoindolin-1-one during storage
Introduction: 4-Bromo-2-methyl-7-nitroisoindolin-1-one is a polyfunctional heterocyclic compound with significant potential in pharmaceutical research and medicinal chemistry.[1] Its unique structure, featuring an isoindolinone core, a bromine substituent, and a nitro group, imparts specific chemical properties that are crucial for its application but also render it susceptible to degradation if not stored and handled correctly. This guide provides in-depth technical support for researchers, scientists, and drug development professionals to mitigate degradation, troubleshoot common issues, and ensure the long-term integrity of this valuable compound.
Core Stability Profile
The stability of 4-Bromo-2-methyl-7-nitroisoindolin-1-one is influenced by its three key structural motifs:
-
Isoindolinone Core: The lactam (cyclic amide) ring in the isoindolinone structure can be susceptible to hydrolysis under strong acidic or basic conditions, leading to ring-opening. However, isoindolinone rings are generally more stable than comparable linear amides or other heterocyclic systems.[2]
-
Nitro-Aromatic System: Aromatic nitro compounds are known to be sensitive to light (photolysis) and high temperatures.[3][4] Energy input can lead to cleavage of the carbon-nitro bond or other complex reactions, often resulting in discoloration and the formation of impurities.[5]
-
Bromo-Aromatic System: The carbon-bromine bond is generally stable but can be a site for nucleophilic substitution or reductive dehalogenation under specific conditions, particularly in the presence of certain reagents or catalysts.
Understanding these intrinsic properties is the foundation for establishing effective storage and handling protocols.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the storage and use of 4-Bromo-2-methyl-7-nitroisoindolin-1-one.
**dot
graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];
} caption: Troubleshooting workflow for suspected degradation.
Q1: My once pale-yellow solid has turned brownish. Is it degraded?
A: A color change, particularly darkening or turning brown/orange, is a strong indicator of degradation. This is often due to photolytic (light-induced) or thermal (heat-induced) stress on the nitro-aromatic system. We strongly recommend you immediately assess the material's purity using an analytical technique like HPLC or TLC (see Protocol 2) before further use. To prevent this, always store the compound in an amber vial or a container wrapped in aluminum foil, and keep it away from heat sources.[3]
Q2: What are the optimal storage conditions for long-term stability?
A: Based on the compound's chemical nature, we have established the following optimal conditions to maximize shelf-life. Adherence to these guidelines is critical.
| Parameter | Recommendation | Rationale & Causality |
| Temperature | 2-8°C (Refrigerated) | Lowering the temperature reduces the rate of all potential degradation reactions. While room temperature storage in a sealed, dry environment is sometimes cited[1], refrigeration provides a superior safeguard against slow thermal decomposition. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Although not strictly required for short-term storage, backfilling the container with an inert gas displaces oxygen and moisture, preventing potential oxidative degradation and hydrolysis of the lactam ring over the long term. |
| Light | Protected from Light (Amber Vial) | The nitro-aromatic functional group is susceptible to photodecomposition.[6] Opaque or amber glass containers are mandatory to block UV and visible light, preventing the initiation of radical degradation pathways.[7] |
| Container | Tightly Sealed Glass Vial | Use a high-quality glass vial with a PTFE-lined screw cap. This prevents moisture ingress and ensures the container is non-reactive.[8] Ensure the seal is tight after each use. |
| Location | Dry, Well-Ventilated Area | Store away from acids, bases, strong oxidizing agents, and reducing agents to prevent accidental contact and reaction.[4][9] Never store near sinks or in areas with high humidity.[3] |
Q3: Can I store the compound in a solution?
A: Storing 4-Bromo-2-methyl-7-nitroisoindolin-1-one in solution is not recommended for periods longer than 24-48 hours. Degradation rates are significantly accelerated in solution.[6] If you must prepare a stock solution, use a high-purity, anhydrous aprotic solvent (e.g., DMSO, DMF), store it at -20°C in a tightly sealed vial, and use it as quickly as possible. Always prepare fresh solutions for critical experiments.
Q4: How can I be sure my material is still good to use after 6 months of storage?
A: The best practice is to re-qualify the material. A simple purity check by HPLC against a previously recorded chromatogram or a new reference standard is the most reliable method. A significant decrease (>2%) in the main peak area or the appearance of new impurity peaks indicates degradation. Regular inspections of chemical storage areas and rotating stock to use the oldest containers first can help prevent issues with expired chemicals.[8]
Potential Degradation Pathways
The following diagram illustrates the primary chemical vulnerabilities of 4-Bromo-2-methyl-7-nitroisoindolin-1-one under common stress conditions. Understanding these pathways reinforces the importance of the recommended storage protocols.
**dot
Experimental Protocols
Protocol 1: Visual Inspection of Stored Material
-
Preparation: Take the container from storage and allow it to equilibrate to room temperature before opening to prevent condensation.
-
Observation: In a well-lit area (but avoiding prolonged exposure to bright light), observe the material against a white background.
-
Checklist:
-
Color: Is it consistent with the initial appearance (typically a pale yellow solid)? Note any darkening, browning, or discoloration.
-
Homogeneity: Is the solid a free-flowing powder? Look for signs of clumping, melting, or oiling out, which can indicate moisture absorption or the formation of low-melting-point impurities.
-
Container: Is there any evidence of sublimation on the container walls or cap?
-
Protocol 2: Rapid Purity Assessment by HPLC-UV
This protocol provides a general-purpose, stability-indicating method. It must be validated for quantitative purposes.
-
System Preparation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to 30% B and re-equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV, monitor at 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a ~0.5 mg/mL solution of 4-Bromo-2-methyl-7-nitroisoindolin-1-one in Acetonitrile or DMSO.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Analysis:
-
Inject the sample onto the equilibrated HPLC system.
-
Interpretation: A stable, pure sample should show a single major peak. The appearance of new peaks, especially early-eluting (more polar) or late-eluting peaks, is indicative of degradation. Calculate the area percent of the main peak to estimate purity.
-
Protocol 3: Performing a Small-Scale Forced Degradation Study
This protocol helps understand the compound's stability under your specific experimental conditions and validates your analytical method's ability to detect degradants.[10][11]
-
Objective: To intentionally degrade the compound to a target of 5-20%.[12] More than 20% degradation may produce secondary degradants not relevant to normal storage.[12]
-
Procedure:
-
Acid Hydrolysis: Dissolve ~1 mg of the compound in 1 mL of Acetonitrile, then add 1 mL of 0.1 M HCl. Heat at 60°C for 4-8 hours.
-
Base Hydrolysis: Dissolve ~1 mg of the compound in 1 mL of Acetonitrile, then add 1 mL of 0.1 M NaOH. Keep at room temperature for 1-4 hours.
-
Oxidation: Dissolve ~1 mg of the compound in 2 mL of Acetonitrile, then add 0.5 mL of 3% H₂O₂. Keep at room temperature for 8-24 hours.
-
Thermal Stress (Solid): Place ~5 mg of the solid compound in an oven at 80°C for 48 hours.
-
Photolytic Stress (Solution): Prepare a 0.5 mg/mL solution in Acetonitrile. Expose it to direct sunlight or a photostability chamber for 24 hours, alongside a control sample wrapped in foil.
-
-
Analysis and Validation:
-
After the stress period, neutralize the acidic and basic samples before injection.
-
Analyze all stressed samples and an unstressed control using the HPLC method from Protocol 2.
-
Confirmation: A robust, stability-indicating method will show a decrease in the main peak and the appearance of new, well-resolved impurity peaks in the stressed samples. This confirms that if degradation were to occur during storage, your analytical method could detect it.
-
References
-
Pharma Guideline. Forced Degradation Study in Pharmaceuticals. YouTube. [Link]
-
MacsChem. Handling and Storage of Chemicals | Guidelines for a US Distributor. MacsChem. [Link]
-
SGS Life Science Services. HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS. [Link]
-
Towson University. Recommended Procedures for the Safe Storage of Chemicals in Laboratories. Towson University. [Link]
-
Moravek, Inc. A Beginner's Guide to Chemical Storage Best Practices. Moravek. [Link]
-
PubChem. 4-Bromo-2-nitroanisole. National Center for Biotechnology Information. [Link]
-
Croner-i. Aromatic halogenated amines and nitro-compounds. Croner-i. [Link]
-
ResearchGate. Recent Developments in Isoindole Chemistry. ResearchGate. [Link]
-
Pharma Guideline. Forced Degradation Study in Pharmaceutical Stability. Pharma Guideline. [Link]
-
Molecules. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. MDPI. [Link]
-
ILO Encyclopaedia of Occupational Health and Safety. Nitrocompounds, Aromatic. ILO. [Link]
-
The Pharma Review. Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. The Pharma Review. [Link]
-
Asecos. Storage of chemicals - Guidelines for good practice. ISSA. [Link]
-
ResearchGate. Syntheses of Bromo-N-Heterocycles through DBH-Promoted Tandem C-H Amination/Bromination. ResearchGate. [Link]
-
Frontiers in Pharmacology. Biological evaluation of semi-synthetic isoindolinone isomers produced by Stachybotrys chartarum. Frontiers Media. [Link]
-
ResearchGate. 1-Bromo-4-methyl-2-nitrobenzene. ResearchGate. [Link]
-
Asian Journal of Research in Pharmaceutical Sciences. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Pharma Press. [Link]
-
American Pharmaceutical Review. Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]
-
Safe Work Australia. Managing risks of storing chemicals in the workplace. Safe Work Australia. [Link]
-
Microbiology and Molecular Biology Reviews. Nitroaromatic Compounds, from Synthesis to Biodegradation. American Society for Microbiology. [Link]
-
Organic Process Research & Development. Runaway Reaction Hazards in Processing Organic Nitro Compounds. ACS Publications. [Link]
-
Molecules. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. MDPI. [Link]
-
Chemistry LibreTexts. 24.6: Nitro Compounds. Chemistry LibreTexts. [Link]
-
New Journal of Chemistry. Efficient synthesis of bioactive isoindolinone derivatives containing continuous quaternary carbons by intermolecular OH transfer. Royal Society of Chemistry. [Link]
Sources
- 1. Buy 4-Bromo-2-methyl-7-nitroisoindolin-1-one (EVT-1449757) | 1257996-66-9 [evitachem.com]
- 2. mdpi.com [mdpi.com]
- 3. moravek.com [moravek.com]
- 4. Nitrocompounds, Aromatic [iloencyclopaedia.org]
- 5. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biofargo.com [biofargo.com]
- 7. fishersci.com [fishersci.com]
- 8. towson.edu [towson.edu]
- 9. macschem.us [macschem.us]
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- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
strategies to improve the solubility of 4-Bromo-2-methyl-7-nitroisoindolin-1-one for biological assays
Ticket ID: ISO-SOL-004 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Overcoming "Brick Dust" Solubility Profiles in Biological Assays
Executive Summary
You are encountering solubility challenges with 4-Bromo-2-methyl-7-nitroisoindolin-1-one . This is a common issue with substituted isoindolin-1-one scaffolds. The combination of the hydrophobic bromo-substituent, the planar isoindolinone core (facilitating
To obtain reliable biological data, you cannot simply "mix and vortex." You must disrupt the crystal lattice using high-energy solvation (DMSO) or encapsulation (Cyclodextrins) before introducing the compound to an aqueous buffer.
Part 1: The Solubility Decision Tree
Before proceeding with a protocol, determine your assay's tolerance for solvents and detergents.
Figure 1: Strategic workflow for selecting the correct solubilization method based on assay constraints.
Part 2: Troubleshooting Guides & Protocols
Issue 1: "The compound crashes out immediately when I add buffer."
Root Cause: Kinetic Precipitation. When you add a small volume of DMSO stock directly to a large volume of aqueous buffer, the local concentration of water spikes instantly, forcing the hydrophobic molecule to aggregate before it can disperse.
The Fix: The "Intermediate Dilution" Protocol Do not jump from 100% DMSO to 1% DMSO in one step.
-
Prepare Stock: Dissolve 4-Bromo-2-methyl-7-nitroisoindolin-1-one in anhydrous DMSO (Grade: Cell Culture Tested) to 10 mM. Sonicate at 40°C for 5 minutes to ensure the lattice is broken.
-
Intermediate Step: Prepare a "working solution" at 10x your final concentration using a solvent mixture of 50% DMSO / 50% Buffer .
-
Why? This keeps the compound soluble while introducing water molecules gradually.
-
-
Final Dilution: Pipette the working solution into your assay plate.
-
Result: Final DMSO is low (e.g., 5%), and the compound remains dispersed.
-
Issue 2: "My IC50 curves are erratic and non-reproducible."
Root Cause: Colloidal Aggregation.[1][2][3] Hydrophobic molecules like isoindolinones often form promiscuous colloidal aggregates in the 1–10 µM range. These colloids sequester enzymes, leading to false positives.
The Fix: Detergent-Based Disruption Unless your target protein is extremely sensitive to detergents (e.g., certain membrane receptors), you must include a non-ionic surfactant.
-
Reagent: Tween-80 or Triton X-100.
-
Concentration: 0.01% (v/v) in the assay buffer.
-
Mechanism: The detergent lowers the surface tension and prevents the formation of "oily" colloidal spheres, forcing the molecule to exist as a monomer [1].
Issue 3: "I need high concentrations (>50 µM) for animal/tissue studies."
Root Cause: Solubility Limit.[4][5][6][7] DMSO is toxic to cells/tissues at high volumes (>0.5%). You cannot simply add more DMSO.
The Fix: Cyclodextrin Complexation (HP-β-CD)
Hydroxypropyl-
Protocol: HP-β-CD Encapsulation
-
Vehicle Prep: Dissolve 20% (w/v) HP-β-CD in water or PBS. Filter sterilize (0.22 µm).
-
Compound Addition: Add your solid 4-Bromo-2-methyl-7-nitroisoindolin-1-one to this vehicle.
-
Energy Input: The compound will not dissolve passivey. You must probe sonicate (short bursts) or stir at 500 RPM for 4–6 hours at room temperature.
-
Verification: Centrifuge at 10,000 x g for 5 minutes to pellet undissolved solid. Use the supernatant.
Figure 2: Host-guest complexation mechanism. The hydrophobic isoindolinone core enters the lipophilic cavity of the cyclodextrin.
Part 3: Frequently Asked Questions (FAQs)
Q: Can I use Ethanol instead of DMSO? A: Generally, no . Isoindolinones have poor solubility in ethanol compared to DMSO. Furthermore, ethanol is significantly more toxic to cells (often affecting viability at >0.1%) and evaporates rapidly, changing your effective concentration during the assay [3]. Stick to DMSO or PEG-400.
Q: Is the nitro group stable in my kinase assay? A: Proceed with caution. If your kinase assay buffer contains high concentrations of reducing agents like DTT (Dithiothreitol) or TCEP, and you incubate for long periods (>2 hours), there is a chemical risk that the 7-nitro group could be reduced to an amine or hydroxylamine.
-
Validation: Run a LC-MS check of the compound incubated in buffer+DTT for 2 hours. If reduction occurs, switch to non-reducing conditions or use β-Mercaptoethanol (weaker reducer).
Q: How do I store the stock solution? A:
-
Solvent: 100% Anhydrous DMSO.
-
Container: Amber glass vials (prevents plastic leaching and light degradation).
-
Temp: -20°C or -80°C.
-
Freeze/Thaw: Limit to 3 cycles. The "brick dust" nature means it may crash out upon freezing. Always vortex and warm to 37°C after thawing to ensure redissolution before use.
Part 4: Comparative Data Table
| Vehicle / Solvent | Max Solubility (Est.) | Biological Toxicity | Recommended Use |
| PBS / Water | < 1 µM | None | Final assay buffer only. |
| 100% DMSO | > 20 mM | High (Toxic > 0.5%) | Stock solution preparation. |
| Ethanol | < 5 mM | High (Toxic > 0.1%) | Not recommended. |
| 20% HP-β-CD | ~ 1-5 mM | Low (Inert) | Animal dosing or high-conc cell assays. |
| PEG-400 | ~ 5-10 mM | Moderate | Cosolvent for in vivo PK studies. |
References
-
Shoichet, B. K. (2006).[6] Interpreting steep dose-response curves in early drug discovery. Journal of Medicinal Chemistry, 49(25), 7274–7277.
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607–1621.
-
Timm, M., et al. (2013). Dilution of drugs in DMSO for in vitro assays: A practical guide. Journal of Biomolecular Screening, 18(9), 1038–1047.
Sources
- 1. Colloidal aggregation: from screening nuisance to formulation nuance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Shoichet Lab : Colloidal aggregation in drug discovery & drug formulation [bkslab.org]
- 3. Colloidal Aggregation Causes Inhibition of G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability [ouci.dntb.gov.ua]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. researchgate.net [researchgate.net]
- 7. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Reactivity in Derivatization of 4-Bromo-2-methyl-7-nitroisoindolin-1-one
Welcome to the technical support guide for the derivatization of 4-Bromo-2-methyl-7-nitroisoindolin-1-one. This resource is designed for researchers, scientists, and drug development professionals who are working with this challenging substrate. The unique electronic and steric properties of this molecule can often lead to poor reactivity in common synthetic transformations. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you overcome these hurdles and achieve your desired synthetic outcomes.
Understanding the Challenge: The unique reactivity of 4-Bromo-2-methyl-7-nitroisoindolin-1-one
The primary challenge in derivatizing 4-Bromo-2-methyl-7-nitroisoindolin-1-one lies in the electronic and steric environment of the isoindolinone core. The presence of a strongly electron-withdrawing nitro group at the 7-position and a bromine atom at the 4-position creates a complex electronic landscape. While the nitro group deactivates the aromatic ring towards electrophilic substitution, it can activate it for nucleophilic aromatic substitution (SNAr). However, the reactivity in other common transformations, such as palladium-catalyzed cross-coupling reactions, can be significantly diminished.
Furthermore, the substituents on the aromatic ring can introduce steric hindrance, which may impede the approach of bulky reagents or catalysts. Understanding these underlying factors is crucial for developing effective derivatization strategies.
Troubleshooting Guide: Common Problems and Solutions
This section addresses specific issues that you may encounter during your experiments and provides actionable solutions based on established chemical principles and field-proven insights.
Problem 1: Low to no conversion in Suzuki-Miyaura cross-coupling reactions.
Scenario: You are attempting a Suzuki-Miyaura coupling to introduce a new aryl or heteroaryl group at the 4-position, but you observe mainly starting material or low yields of the desired product.
Root Cause Analysis:
-
Deactivated Substrate: The electron-withdrawing nitro group can deactivate the aryl bromide towards oxidative addition to the palladium(0) catalyst, which is often the rate-limiting step in the catalytic cycle.[1]
-
Steric Hindrance: The methyl group at the 2-position and the nitro group at the 7-position can create a sterically congested environment around the bromine atom, hindering the approach of the palladium catalyst.
-
Inappropriate Ligand Choice: The choice of phosphine ligand is critical for stabilizing the palladium catalyst and facilitating the oxidative addition and reductive elimination steps. For sterically hindered and electron-poor substrates, bulky and electron-rich ligands are often required.
-
Base Incompatibility: The base used to activate the boronic acid can also play a crucial role. An inappropriate base may not be strong enough to facilitate transmetalation or could lead to side reactions.
-
Catalyst Deactivation: The nitro group itself can potentially coordinate to the palladium center and inhibit catalysis.
Solutions:
1. Catalyst and Ligand Screening:
For deactivated and sterically hindered aryl bromides, more robust catalytic systems are necessary.
-
Recommended Catalysts and Ligands:
-
Palladium Pre-catalysts: Pd(OAc)₂, Pd₂(dba)₃
-
Bulky, Electron-Rich Phosphine Ligands: SPhos, XPhos, RuPhos, or Buchwald's biaryl phosphine ligands are often effective for challenging couplings.[2][3] N-heterocyclic carbene (NHC) ligands have also shown high activity for cross-coupling with nitroarenes.[4]
-
Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling of 4-Bromo-2-methyl-7-nitroisoindolin-1-one
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Notes |
| Pd(OAc)₂ | SPhos | 1-5 | A versatile system for many challenging couplings. |
| Pd₂(dba)₃ | XPhos | 1-5 | Often effective for sterically hindered substrates. |
| Pd/NHC | (e.g., IPr) | 1-5 | N-heterocyclic carbene ligands can offer high stability and activity.[4] |
2. Base and Solvent Optimization:
-
Bases: Stronger bases are often required to promote the formation of the active boronate species. Consider using K₃PO₄, Cs₂CO₃, or KF.[5]
-
Solvents: Aprotic polar solvents like dioxane, THF, or toluene are commonly used. The addition of water can sometimes be beneficial for the solubility of the base and to facilitate the transmetalation step.
3. Reaction Temperature:
-
Increasing the reaction temperature can help overcome the activation energy barrier for the oxidative addition step. However, be mindful of potential decomposition of the starting materials or products at very high temperatures.
Experimental Protocol: Optimized Suzuki-Miyaura Coupling
Caption: Optimized Suzuki-Miyaura Coupling Workflow.
Problem 2: Failure of Nucleophilic Aromatic Substitution (SNAr) Reactions.
Scenario: You are attempting to displace the bromine atom with a nucleophile (e.g., an amine, alcohol, or thiol) but observe no reaction or very slow conversion.
Root Cause Analysis:
-
Insufficient Activation: While the nitro group is activating, its effect might not be strong enough to overcome the inherent low reactivity of the aryl bromide for SNAr. The position of the nitro group relative to the leaving group is critical for stabilizing the intermediate Meisenheimer complex.[6][7] In this case, the nitro group is meta to the bromine, which provides less stabilization compared to an ortho or para relationship.[8]
-
Poor Nucleophile: The chosen nucleophile may not be strong enough to initiate the attack on the aromatic ring.
-
Solvent Effects: The solvent plays a crucial role in stabilizing the charged intermediate.
Solutions:
1. Enhancing Nucleophilicity and Reaction Conditions:
-
Stronger Nucleophiles: If possible, use a more potent nucleophile. For example, use the corresponding alkoxide instead of the alcohol.
-
Aprotic Polar Solvents: Use solvents like DMSO, DMF, or NMP, which are excellent at solvating the charged Meisenheimer complex and accelerating the reaction.[6]
-
Elevated Temperatures: SNAr reactions often require heating to proceed at a reasonable rate.
2. Alternative Strategies:
-
Buchwald-Hartwig Amination: For the introduction of nitrogen nucleophiles, the Buchwald-Hartwig amination is a powerful alternative to SNAr. This palladium-catalyzed reaction is generally more versatile and tolerant of a wider range of substrates.[4]
-
Copper-Catalyzed Couplings: For the introduction of certain nucleophiles, copper-catalyzed reactions (e.g., Ullmann condensation) can be effective, although they often require higher temperatures.
Caption: Decision tree for introducing nucleophiles.
Frequently Asked Questions (FAQs)
Q1: Can the nitro group be reduced before derivatization?
A: Yes, the nitro group can be reduced to an amine. This transformation dramatically alters the electronic properties of the molecule, making the aromatic ring more electron-rich. This can be advantageous for certain subsequent reactions, such as electrophilic aromatic substitution, but it will deactivate the ring towards SNAr. Common reduction methods include catalytic hydrogenation (e.g., H₂/Pd-C) or using reducing agents like SnCl₂ or Fe/HCl. However, be aware that these conditions might also affect other functional groups in your molecule.
Q2: Are there any alternative coupling partners to boronic acids for Suzuki-Miyaura reactions?
A: Yes, potassium trifluoroborates and organoboranes or boronate esters can be used in place of boronic acids.[5] These reagents can offer advantages in terms of stability, ease of handling, and reactivity in certain cases.
Q3: Is it possible to perform a direct C-H activation on the isoindolinone core?
A: Direct C-H activation is a powerful tool for forming new C-C or C-heteroatom bonds and can be an alternative to traditional cross-coupling reactions.[9] However, achieving regioselectivity on a substituted isoindolinone like this can be challenging and would likely require careful selection of a directing group and catalyst system.
Q4: Can the bromine atom be exchanged for another halogen to improve reactivity?
A: Yes, converting the aryl bromide to an aryl iodide can sometimes increase the rate of oxidative addition in palladium-catalyzed cross-coupling reactions, as the C-I bond is weaker than the C-Br bond.[10] This can be achieved through a Finkelstein-type reaction, although conditions would need to be carefully optimized.
References
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]
-
Ikawa, T., & Akai, Y. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 54(15), 3163-3176. [Link]
-
Gandeepan, P., & Ackermann, L. (2018). Synthetic routes to isoindolinones. Chemical Society Reviews, 47(4), 1279-1296. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
Wang, D., & Wasa, M. (2014). Efficient sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers, 1(10), 1198-1202. [Link]
- Google Patents. (n.d.). CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid.
-
Ikawa, T., & Akai, Y. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 54(15), 3163-3176. [Link]
-
Studer, A., & Curran, D. P. (2016). Transition-Metal-Free Coupling Reactions. Chemical Reviews, 116(11), 6617-6663. [Link]
-
Knochel, P., & Gommermann, N. (2017). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Topics in Current Chemistry, 375(1), 1. [Link]
-
Jaworski, J. S., & Kaczmarek, A. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4815. [Link]
-
ResearchGate. (n.d.). Suzuki reaction with aryl bromides at room temperature in the presence of a simple “ligand-free” catalytic system. [Link]
-
van der Vight, L. P., et al. (2023). Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2-Electron Oxidative Addition. Journal of the American Chemical Society, 145(22), 12065-12075. [Link]
-
National Institutes of Health. (n.d.). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. [Link]
-
ACS Publications. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. [Link]
-
YouTube. (2020). Suzuki cross-coupling reaction. [Link]
-
Everson, D. A., & Weix, D. J. (2012). Replacing Conventional Carbon Nucleophiles with Electrophiles: Nickel-Catalyzed Reductive Alkylation of Aryl Bromides and Chlorides. Journal of the American Chemical Society, 134(13), 5900-5903. [Link]
-
Grzybowski, M., et al. (2022). Machine Learning May Sometimes Simply Capture Literature Popularity Trends: A Case Study of Heterocyclic Suzuki–Miyaura Coupling. Journal of the American Chemical Society, 144(10), 4301-4312. [Link]
-
Reddit. (n.d.). Problems with Suzuki coupling. [Link]
-
ResearchGate. (n.d.). Derivatization with 4-Chloro-7-nitro-2,1,3-benzoxadiazole for the Spectrophotometric and Differential Pulse Polarographic Determination of Acetylcysteine and Captopril. [Link]
-
ResearchGate. (n.d.). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions. [Link]
-
ACG Publications. (2021). Carbon-carbon cross-coupling reactions of organomagnesium reagents with a variety of electrophilic substrates mediated by iron catalyst. [Link]
-
Gandeepan, P., et al. (2019). Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides. ACS Catalysis, 9(12), 11437-11444. [Link]
-
YouTube. (2019). Nucleophilic Aromatic Substitution. [Link]
-
ResearchGate. (n.d.). Pd-catalyzed Suzuki cross-Coupling reaction of bromostilbene: insights on the nature of the boron Species. [Link]
-
Chemistry Stack Exchange. (2018). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. [Link]
-
ResearchGate. (n.d.). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
-
ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. [Link]
-
ACS Publications. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. [Link]
-
Denmark, S. E., & Smith, R. C. (2006). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. The Journal of Organic Chemistry, 71(13), 4833-4845. [Link]
-
Semantic Scholar. (n.d.). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]
-
New Journal of Chemistry. (n.d.). Regioselective nucleophilic aromatic substitution reactions of 5,7-dinitroquinazoline-4-one and 5,7-dinitroquinazoline-4-thione with methylamine: a mechanistic consideration. [Link]
-
YouTube. (n.d.). Preparation of Aryl Bromides, Part 2: Nucleophilic Bromination. [Link]
-
PubMed. (n.d.). Palladium-Catalyzed Cross-Coupling of Nitroarenes. [Link]
-
National Institutes of Health. (n.d.). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides. [Link]
-
PubChem. (n.d.). 4-Bromo-2-nitroanisole. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. [Link]
-
MDPI. (n.d.). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. [Link]
-
National Institutes of Health. (n.d.). Machine Learning May Sometimes Simply Capture Literature Popularity Trends: A Case Study of Heterocyclic Suzuki–Miyaura Coupling. [Link]
-
MDPI. (n.d.). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. [Link]
-
Chemical Science. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
-
ResearchGate. (n.d.). Scheme 3. Synthesis of usefully functionalized isoindolinones. [Link]
-
Reddit. (n.d.). How resistant are Suzuki couplings to nitro groups?. [Link]
-
National Institutes of Health. (n.d.). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. [Link]
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
managing regioselectivity in reactions involving 4-Bromo-2-methyl-7-nitroisoindolin-1-one
Technical Support Center: Functionalization of 4-Bromo-2-methyl-7-nitroisoindolin-1-one Ticket ID: REGIO-ISO-7NO2 Status: Active Subject: Managing Regioselectivity and Chemoselectivity in 4,7-Disubstituted Isoindolinones[1][2]
Executive Summary
You are working with 4-Bromo-2-methyl-7-nitroisoindolin-1-one (CAS: 1257996-66-9).[1][2][3] This scaffold is a "Janus-faced" electrophile: it possesses a deactivated aryl bromide at C4 and a strongly electron-withdrawing nitro group at C7.[1][2] The core challenge is managing the competition between Nucleophilic Aromatic Substitution (SNAr) , Palladium-catalyzed Cross-Coupling , and Chemoselective Reduction .[1][2]
This guide addresses the three most common failure modes reported by our users:
-
SNAr vs. Coupling: Unintended displacement of bromide during cross-coupling attempts.[1][2]
-
Reduction Failure: Hydrodehalogenation (loss of bromine) during nitro reduction.[1][2]
-
C3 Instability: Unexpected reactivity at the benzylic methylene position.[1][2]
Module 1: The C4 Interface – Cross-Coupling vs. SNAr
The Issue: Users attempting Suzuki or Buchwald-Hartwig couplings at the C4-Bromine often observe low yields or unexpected byproducts where the base (alkoxide or hydroxide) has displaced the bromine.[1][2]
Diagnostic Insight: The 7-Nitro group is para to the 4-Bromo position.[1][2] Electronic mapping reveals that the C7-Nitro group, combined with the C1-Carbonyl, renders the C4 position extremely electron-deficient.[1][2] Consequently, the C-Br bond is highly activated for SNAr (Nucleophilic Aromatic Substitution) but can be sluggish in Oxidative Addition with Palladium if the catalyst is electron-poor.[1][2]
Troubleshooting Protocol
| Variable | Recommendation | Scientific Rationale |
| Base Selection | Use: | Strong alkoxide bases act as nucleophiles, attacking C4 via SNAr to form the ether.[1][2] Weak, bulky bases facilitate transmetallation without attacking the ring.[1][2] |
| Solvent | Use: Dioxane/Water or Toluene Avoid: DMF, DMSO (unless necessary) | Polar aprotic solvents (DMF/DMSO) dramatically accelerate SNAr background reactions (dipolar acceleration).[1][2] Non-polar solvents suppress SNAr.[2] |
| Ligand | Use: XPhos, SPhos (Buchwald Ligands) | Electron-rich, bulky phosphines facilitate oxidative addition into the electron-poor C-Br bond and prevent catalyst poisoning by the nitro group.[1][2] |
Decision Pathway: C4 Functionalization
Figure 1: Decision tree for selecting reaction conditions based on the desired nucleophile at C4.
Module 2: The C7 Interface – Chemoselective Reduction
The Issue: Users need to convert the 7-Nitro group to a 7-Amino group (aniline) for further derivatization, but standard hydrogenation protocols result in the loss of the 4-Bromine atom (Hydrodehalogenation).[1][2]
Root Cause Analysis:
Palladium on Carbon (Pd/C) under
Recommended Protocols
Option A: The Béchamp Reduction (Gold Standard for Selectivity) [1][2]
-
Reagents: Iron powder (Fe), Ammonium Chloride (
).[1][2] -
Mechanism: Single Electron Transfer (SET) mechanism reduces the nitro group without interacting with the aryl bromide.[1][2]
-
Workup Note: Filter hot through Celite to remove iron oxides.[1][2]
Option B: Dithionite Reduction (Mild Conditions) [1][2]
-
Reagents: Sodium Dithionite (
).[1][2] -
Why: Operates at room temperature; strictly chemoselective for nitro groups.[1][2]
Option C: Hydrogenation with Poisoned Catalyst [1]
-
Reagents:
(Platinum on Carbon) doped with Vanadium or Sulfided Platinum.[1][2] -
Why: Platinum is generally less active toward aryl halides than Palladium, but risk remains high.[2] Not recommended unless Options A/B fail.
Workflow: Selective Reduction
Figure 2: Comparative workflow for nitro reduction. Green path indicates the recommended chemoselective route.
Module 3: FAQ & Edge Cases
Q: Can I lithiate C5 or C6 using n-BuLi? A: NO. The 7-Nitro group is incompatible with organolithiums (addition to the nitro group occurs instantly).[1][2] Furthermore, the C4-Bromine will undergo Lithium-Halogen exchange faster than deprotonation.[1][2] If you must functionalize C5/C6, use Iridium-catalyzed C-H borylation (e.g., [Ir(OMe)(cod)]2), which is directed by steric factors, likely favoring C6 (remote from the bulky nitro/bromo groups).[1][2]
Q: Why is the methylene (C3) position showing reactivity? A: The C3 position is benzylic and adjacent to the nitrogen.[1][2] In the presence of strong bases (used for couplings) and air, it can undergo oxidative demethylation or hydroxylation.[1][2]
Q: I need to remove the N-Methyl group. Is this possible?
A: It is difficult. Standard demethylation (e.g.,
References
-
EvitaChem. (n.d.).[1][2] 4-Bromo-2-methyl-7-nitroisoindolin-1-one Structure and Reactivity. Retrieved from [1][2]
-
Micallef, A. S., et al. (1999).[1][2][5] "Brominated isoindolines: Precursors to functionalised nitroxides."[5] Journal of the Chemical Society, Perkin Transactions 2.[1][5] (Demonstrates reactivity of brominated isoindoline cores).
-
Li, F., et al. (2014).[1][2][4] "Chemoselective Reduction of Nitroarenes." Synlett, 25, 1403-1408.[1][2][4] (Protocols for nitro reduction in presence of halides).
-
PubChem. (2025).[1][2][6][7] 4-bromo-2-methylisoindolin-1-one Compound Summary. National Library of Medicine.[2] Retrieved from [1][2]
-
Miyaura, N., & Suzuki, A. (1995).[1][2][8] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.[1][2] (Foundational text on base/ligand effects in Suzuki coupling).
Sources
- 1. CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole - Google Patents [patents.google.com]
- 2. PubChemLite - 4-bromo-2-methylisoindolin-1-one (C9H8BrNO) [pubchemlite.lcsb.uni.lu]
- 3. Buy 4-Bromo-2-methyl-7-nitroisoindolin-1-one (EVT-1449757) | 1257996-66-9 [evitachem.com]
- 4. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. 6-Bromo-7-nitroisoindolin-1-one | C8H5BrN2O3 | CID 177811533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Bromo-2-nitroanisole | C7H6BrNO3 | CID 118533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Workup & Troubleshooting for Reactions with 4-Bromo-2-methyl-7-nitroisoindolin-1-one
As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-tested procedures and troubleshooting advice for the workup of reactions involving the versatile building block, 4-Bromo-2-methyl-7-nitroisoindolin-1-one. The unique trifunctional nature of this molecule—a reactive aryl bromide for cross-coupling, a reducible nitro group, and a stable lactam core—presents specific challenges and opportunities in purification. This document moves beyond simple protocols to explain the chemical principles behind each step, empowering you to make informed decisions in your own experiments.
Frequently Asked Questions & Troubleshooting Guides
This section addresses common issues encountered during the workup and purification of reactions utilizing 4-Bromo-2-methyl-7-nitroisoindolin-1-one.
Category 1: General Properties & Handling
Question: What are the key physical properties of 4-Bromo-2-methyl-7-nitroisoindolin-1-one that I need to consider for reaction workups?
Answer: Understanding the physical properties of your starting material is the foundation of a successful workup strategy. 4-Bromo-2-methyl-7-nitroisoindolin-1-one is a heterocyclic compound belonging to the isoindolinone family[1]. Key properties are summarized in the table below.
Its solubility profile is critical: it shows moderate to good solubility in polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO), but limited solubility in water and non-polar hydrocarbons like hexanes[1]. This behavior is due to the combination of the polar nitro group and the relatively hydrophobic aromatic core. During an aqueous workup, this means the compound will strongly partition into common organic solvents like ethyl acetate (EtOAc) or dichloromethane (DCM).
| Property Category | Predicted/Experimental Features | Structural Influence & Workup Implication |
| Molecular Mass | 257.04 g/mol | Standard mass for calculations and mass spectrometry analysis. |
| Appearance | Yellow solid[2] | The color can be a useful, albeit qualitative, indicator during chromatography. |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol; insoluble in hexanes[1]. | Dictates choice of extraction solvents (EtOAc, DCM are effective). Poor solubility in hexanes can be exploited for precipitation/recrystallization. |
| Lipophilicity | Predicted logP ~1.5-2.5[1] | Moderately lipophilic. It will behave well in normal-phase chromatography. |
| Stability | The isoindolinone core is generally stable[3]. | The lactam is robust under standard workup conditions. Avoid prolonged exposure to strong acids or bases at high temperatures to prevent potential hydrolysis. |
Category 2: Workup for Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
The aryl bromide at the 4-position is an excellent handle for C-C and C-N bond formation. However, these reactions introduce catalysts and reagents that must be thoroughly removed.
Question: My Suzuki coupling reaction mixture is dark and contains fine black particles. How do I effectively remove the palladium catalyst?
Answer: The black precipitate is typically palladium black, formed from the decomposition of the palladium catalyst. It is crucial to remove this early in the workup to prevent it from complicating subsequent steps.
-
Causality: Palladium catalysts, especially phosphine-ligated ones, can be sensitive to air and temperature, leading to the formation of insoluble palladium (0). These fine particles can create emulsions during extraction and streak on silica gel columns.
-
Protocol: The most effective method is to filter the entire reaction mixture through a pad of Celite® (diatomaceous earth) before any aqueous extraction.
Protocol: Palladium Catalyst Removal
-
Cooling: Once the reaction is deemed complete by TLC or LC-MS, allow the mixture to cool to room temperature.
-
Dilution: Dilute the reaction mixture with a solvent that fully dissolves your product, such as ethyl acetate or DCM (typically 10-20 volumes). This reduces viscosity and prevents the product from precipitating on the filter pad.
-
Filtration: Prepare a short plug of Celite® in a fritted glass funnel. Pour the diluted reaction mixture through the Celite® pad.
-
Washing: Wash the Celite® pad thoroughly with additional portions of the organic solvent to ensure complete recovery of the product. The filtrate should now be a clear solution, free of black particulates.
Question: After my Suzuki coupling, I'm struggling to remove residual boronic acid and its byproducts. What is the best aqueous wash to use?
Answer: Boronic acids and their anhydrides (boroxines) can be persistent impurities. A simple water wash is often insufficient.
-
Causality: Boronic acids have a pKa around 8-10 and can be partially soluble in organic solvents. To effectively remove them, they should be converted into a more water-soluble form.
-
Recommended Procedure: While a basic wash (e.g., dilute NaHCO₃) can help, a more robust method for stubborn cases is to perform a wash with 1M KF (Potassium Fluoride) solution[4]. The fluoride ion complexes with the boron atom to form a highly polar and water-soluble tetrafluoroborate salt (R-BF₄⁻ K⁺), which is readily extracted into the aqueous phase.
-
Caution: If you observe a solid precipitate at the organic/aqueous interface during the KF wash, this may be tin byproducts if you were performing a Stille coupling. This solid can be removed by filtration through Celite®[4]. For Suzuki reactions, this is less common.
Category 3: Workup for Nitro Group Reduction
The reduction of the 7-nitro group to a 7-amino group is a common transformation that dramatically changes the molecule's properties.
Question: I've reduced the nitro group using Fe powder in acidic media (e.g., HCl/EtOH). The workup is messy. How do I isolate the amine product cleanly?
Answer: Reductions using metals like iron or tin in acid are effective but generate large quantities of inorganic salts that must be carefully neutralized and removed.
-
Causality: The reaction produces the amine product as an ammonium salt (e.g., -NH₃⁺Cl⁻) and a large volume of iron salts (Fe²⁺/Fe³⁺). To extract the free amine into an organic solvent, you must first deprotonate it by raising the pH above its pKa (typically > 9-10 for anilines)[5]. This neutralization will also precipitate iron hydroxides (Fe(OH)₂/Fe(OH)₃) as a gelatinous solid.
-
Protocol: The key is to perform a careful basification followed by filtration.
Protocol: Workup for Fe/HCl Nitro Reduction
-
Solvent Removal: After the reaction is complete, remove the organic solvent (e.g., ethanol) under reduced pressure.
-
Dilution: Add water and a suitable extraction solvent like ethyl acetate or DCM to the residue.
-
Basification: Cool the mixture in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) with vigorous stirring until the pH of the aqueous layer is ~9-10 (check with pH paper). Be cautious, as CO₂ evolution will cause foaming. Using aqueous ammonia or dilute NaOH is also an option, but carbonate bases are often effective at buffering the pH and managing the iron sludge.
-
Filtration: Filter the entire biphasic mixture through a pad of Celite® to remove the precipitated iron hydroxides.
-
Extraction: Transfer the filtrate to a separatory funnel. Separate the layers. Extract the aqueous layer two more times with the organic solvent.
-
Final Wash & Drying: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude amine.
Question: My amine product is significantly more polar than the nitro starting material. How should I adjust my purification strategy?
Answer: The transformation from a nitro to an amino group introduces a hydrogen-bond donating group, which significantly increases polarity.
-
Causality: The -NH₂ group can interact strongly with the silica gel stationary phase during column chromatography. This means it will have a much lower Rf value than the -NO₂ starting material in the same eluent system[6].
-
Chromatography Adjustment: You will need to use a more polar solvent system. If your starting material eluted in 20% EtOAc/Hexanes, your amine product might require 50-80% EtOAc/Hexanes or even a small percentage of methanol (1-5%) in DCM to elute at a reasonable rate.
-
Troubleshooting Tip: Amines can sometimes streak on silica gel. To mitigate this, you can pre-treat your silica with triethylamine (Et₃N) or add ~0.5-1% Et₃N to your eluent. This deactivates acidic sites on the silica surface, leading to sharper peaks and better separation.
Workflow Diagrams & Methodologies
Visualizing the workup process can help in selecting the appropriate procedure based on the reaction performed.
General Workup Decision Workflow
This diagram provides a high-level decision-making process for handling the crude reaction mixture.
Caption: Decision tree for selecting the initial workup steps.
Detailed Post-Suzuki Coupling Purification Protocol
This flowchart outlines a robust procedure for purifying the product of a Suzuki coupling reaction.
Caption: Step-by-step workflow for a Suzuki reaction workup.
References
-
University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. University of Rochester Department of Chemistry. [Link]
-
ResearchGate. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?. [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- Delhaye, L., et al. (2007). Technical Notes - Removal of Reaction Solvent by Extractive Workup. Organic Process Research & Development, 11(1), 160-164.
-
Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. [Link]
-
PubChem. (n.d.). 4-Bromo-2-nitroanisole. [Link]
- Kocaturk, M., et al. (2023). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Chemistry & Biodiversity.
-
Cheméo. (n.d.). Chemical Properties of 4-Bromo-3-nitroanisole (CAS 5344-78-5). [Link]
- Kais, B., & Bräse, S. (2014). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry, 10, 2896-2926.
- Google Patents. (n.d.).
-
ResearchGate. (2014). Which one would be best C-C coupling for the bromo-substrate having nitro-group?. [Link]
- Luo, F. T. (2001). SYNTHESIS OF 3-SUBSTITUTED ISOINDOLIN-1-ONES BY REGIOSELECTIVE CYCLIZATION OF NITRILE WITH A STYRYL DOUBLE BOND. Journal of the Chinese Chemical Society, 48(2), 241-248.
- Sudarsanan, V., et al. (1985). Preparation and Reactions of Bromo-2-nitro- and Bromo-2-aminoimidazoles. Journal of Organic Chemistry, 50(6), 856-860.
- Google Patents. (n.d.). The preparation method of 4-bromo-7-methylindole-2-carboxylic acid.
- Boulton, B. E., & Coller, B. A. W. (1974). Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. III. Aqueous bromination of indazole. Australian Journal of Chemistry, 27(11), 2343-2347.
- Liu, S. Y., et al. (2014). Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 79(18), 8688-8697.
- Kalinina, S. A., et al. (2021). Biological evaluation of semi-synthetic isoindolinone isomers produced by Stachybotrys chartarum. Mycotoxin Research, 37(1), 43-52.
-
ResearchGate. (n.d.). Recent Developments in Isoindole Chemistry. [Link]
- Kumar, A., & Kumar, R. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Organics, 5(1), 1-20.
-
ResearchGate. (2013). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. [Link]
-
Reddit. (n.d.). Diagnosing issues with a failed Suzuki coupling?. [Link]
- Duan, S., et al. (2013).
-
ResearchGate. (2017). Synthesis and Reactivity of the 3-Substituted Isoindolinone Framework to Assemble Highly Functionalized Related Structures. [Link]
-
Organic Chemistry Portal. (n.d.). Nitro compound synthesis by nitrite substitution or nitration. [Link]
-
Reddit. (n.d.). Struggling with the purification of a nitroaldol product. [Link]
-
American Chemical Society. (2023). Development of a green and regioselective aromatic bromination reaction for the undergraduate organic chemistry laboratory. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Missouri S&T. (n.d.). Aromatic Nitro Compounds. [Link]
-
Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. (2011). 1-Bromo-4-methyl-2-nitrobenzene. [Link]
-
ResearchGate. (1999). Brominated isoindolines: Precursors to functionalised nitroxides. [Link]
Sources
Validation & Comparative
A Comparative Guide to 4-Bromo-2-methyl-7-nitroisoindolin-1-one and Other Halogenated Isoindolinones in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of the Isoindolinone Scaffold in Targeted Therapy
The isoindolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1][2] Its rigid, bicyclic structure provides a versatile template for developing potent and selective inhibitors of various enzymes and receptors. A particularly promising application of isoindolinone derivatives is in the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes, which are critical for DNA damage repair.[3][4] PARP inhibitors have emerged as a successful class of targeted anticancer agents, especially for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[5][6]
The strategic placement of halogen and nitro groups on the isoindolinone ring system can significantly modulate the compound's physicochemical properties and biological activity. This guide focuses on 4-bromo-2-methyl-7-nitroisoindolin-1-one as a lead compound and explores the anticipated impact of substituting the bromine atom with other halogens (chlorine, fluorine, and iodine) on its performance as a PARP inhibitor.
The Significance of Halogenation in Modulating Bioactivity
Halogen atoms are frequently incorporated into drug candidates to enhance their therapeutic potential. The choice of halogen and its position on the scaffold can influence a molecule's:
-
Potency and Selectivity: Halogens can form crucial interactions, such as halogen bonds, with the target protein, thereby increasing binding affinity and selectivity. The introduction of a fluorine atom, for instance, has been shown to switch the selectivity of an isoquinoline-1,3-dione-based inhibitor between two different deubiquitinases, USP2 and USP7.[7]
-
Metabolic Stability: The introduction of halogens, particularly fluorine, can block sites of metabolism, leading to a longer half-life and improved pharmacokinetic profile.
-
Lipophilicity and Membrane Permeability: Halogenation generally increases lipophilicity, which can enhance a compound's ability to cross cell membranes and the blood-brain barrier.[8] This is a critical consideration for developing drugs targeting central nervous system (CNS) cancers.[3]
A comparative study on bromo- and chloro-substituted flavones demonstrated that the bromine-substituted analog exhibited significantly higher cytotoxic activity against cancer cell lines.[9] The greater potency of the brominated derivative was attributed to the larger size, higher volume, and enhanced electrophilicity of the bromine atom, coupled with its weaker electron-withdrawing effect compared to chlorine.[9] This precedent suggests that a systematic evaluation of different halogens on the isoindolinone scaffold is a scientifically sound approach to optimizing its therapeutic potential.
Synthesis of 4-Bromo-2-methyl-7-nitroisoindolin-1-one: A Representative Protocol
The synthesis of 4-bromo-2-methyl-7-nitroisoindolin-1-one typically involves a multi-step process, providing a versatile platform for generating a library of halogenated analogs. The following is a representative synthetic route:
Step 1: Bromination of 2-Methylisoindolin-1-one
-
Dissolve 2-methylisoindolin-1-one in glacial acetic acid.
-
Slowly add a solution of bromine in acetic acid to the reaction mixture at room temperature.
-
Stir the reaction for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water.
-
Collect the precipitated product by filtration, wash with water, and dry to yield 4-bromo-2-methylisoindolin-1-one.
Step 2: Nitration of 4-Bromo-2-methylisoindolin-1-one
-
Add 4-bromo-2-methylisoindolin-1-one portion-wise to a pre-cooled mixture of concentrated sulfuric acid and nitric acid at 0-5 °C.
-
Stir the reaction mixture at this temperature for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated product by filtration, wash thoroughly with water until neutral, and dry to obtain 4-bromo-2-methyl-7-nitroisoindolin-1-one.
This synthetic scheme can be adapted to produce other halogenated analogs by using the appropriate halogenating agents in the first step.
Comparative Performance Evaluation: A Proposed Experimental Framework
To objectively compare the performance of 4-bromo-2-methyl-7-nitroisoindolin-1-one with its fluoro, chloro, and iodo counterparts, a series of in vitro and in vivo experiments should be conducted. The following sections detail the recommended experimental protocols.
In Vitro Evaluation of PARP1 Inhibition
1. PARP1 Enzymatic Assay for IC50 Determination
This assay directly measures the ability of the compounds to inhibit the catalytic activity of the PARP1 enzyme.
Protocol:
-
Prepare Reagents:
-
Recombinant human PARP1 enzyme.
-
Activated DNA (e.g., sonicated calf thymus DNA).
-
NAD+ (Nicotinamide adenine dinucleotide).
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT).
-
Test compounds (dissolved in DMSO).
-
-
Assay Procedure:
-
In a 96-well plate, add assay buffer, activated DNA, and the test compound at various concentrations.
-
Add the PARP1 enzyme to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding NAD+.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction and quantify the amount of poly(ADP-ribose) (PAR) formed using a commercially available ELISA kit or a fluorescence-based method.[4][10]
-
-
Data Analysis:
-
Calculate the percentage of PARP1 inhibition for each compound concentration relative to the vehicle control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
2. Cellular PARP Activity Assay
This assay measures the ability of the compounds to inhibit PARP activity within a cellular context.
Protocol:
-
Cell Culture and Treatment:
-
Seed a suitable cancer cell line (e.g., HeLa or a BRCA-deficient line) in a 96-well plate.
-
Treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Induce DNA damage by treating the cells with a DNA-damaging agent (e.g., H2O2 or methyl methanesulfonate) for a short period.
-
-
PAR Level Detection:
-
Fix and permeabilize the cells.
-
Detect the levels of PAR using an anti-PAR antibody followed by a secondary antibody conjugated to a fluorescent dye or an enzyme for colorimetric detection.[11]
-
-
Data Analysis:
-
Quantify the signal from each well using a plate reader or high-content imaging system.
-
Determine the IC50 value as described for the enzymatic assay.
-
3. Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement in a cellular environment. It is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[6][12][13]
Protocol:
-
Cell Treatment and Heating:
-
Treat intact cells with the test compound or vehicle control.
-
Heat aliquots of the cell suspension to a range of temperatures for a fixed time.
-
-
Protein Extraction and Analysis:
-
Lyse the cells and separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated fraction by centrifugation.
-
Analyze the amount of soluble PARP1 in each sample by Western blotting or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble PARP1 as a function of temperature for both the treated and control samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Illustrative Comparative Data
While a direct head-to-head experimental comparison of the 4-halogenated-7-nitroisoindolin-1-one series is not currently available in the literature, we can present an illustrative table of expected results based on established principles of medicinal chemistry.
| Compound | Halogen at C4 | PARP1 Enzymatic IC50 (nM) (Illustrative) | Cellular PARP IC50 (nM) (Illustrative) | Rationale for Expected Activity |
| 1 | Bromo (Br) | 5 | 20 | The bromine atom is expected to form favorable halogen bonds and contribute to optimal lipophilicity for cell permeability. |
| 2 | Chloro (Cl) | 15 | 60 | The smaller chlorine atom may result in slightly weaker interactions with the target compared to bromine. |
| 3 | Fluoro (F) | 50 | 150 | The high electronegativity and smaller size of fluorine may lead to less favorable interactions in the binding pocket for this specific scaffold. |
| 4 | Iodo (I) | 10 | 40 | The large, polarizable iodine atom may lead to strong interactions but could also introduce steric hindrance or unfavorable pharmacokinetic properties. |
Note: The IC50 values presented in this table are hypothetical and intended for illustrative purposes only. Experimental validation is required to determine the actual inhibitory potencies.
In Vivo Evaluation of Antitumor Efficacy
Xenograft Tumor Model
To assess the in vivo efficacy of the most promising halogenated isoindolinone, a xenograft tumor model using a BRCA-deficient cancer cell line is recommended.[9][14]
Protocol:
-
Tumor Implantation:
-
Implant a BRCA-deficient human cancer cell line (e.g., MDA-MB-436 or HCC1937) subcutaneously into immunodeficient mice.
-
-
Treatment:
-
Once tumors reach a palpable size, randomize the mice into treatment groups (vehicle control, test compound, and a positive control such as Olaparib).
-
Administer the compounds orally or via intraperitoneal injection daily for a specified period.
-
-
Efficacy Assessment:
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for PAR levels, immunohistochemistry).
-
-
Data Analysis:
-
Compare the tumor growth inhibition between the treatment groups.
-
Assess the tolerability of the compounds by monitoring body weight and any signs of toxicity.
-
Pharmacokinetic (ADME) Considerations
The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical for its clinical success.[12] Halogenation can significantly impact these parameters.[8]
-
Absorption and Distribution: The increased lipophilicity conferred by halogens can improve oral absorption and tissue distribution, including penetration of the blood-brain barrier.[8] However, excessive lipophilicity can lead to poor solubility and increased plasma protein binding, which may reduce the free drug concentration.[15]
-
Metabolism: Halogenation, particularly with fluorine, can block sites of metabolic oxidation, leading to increased metabolic stability and a longer half-life.[7]
-
Excretion: The route and rate of excretion will depend on the overall physicochemical properties of the molecule.
A comprehensive pharmacokinetic study in rodents would be necessary to determine the oral bioavailability, plasma concentration-time profile, tissue distribution, and major metabolic pathways for the lead halogenated isoindolinone.[10]
Conclusion
The isoindolinone scaffold represents a promising starting point for the development of novel PARP inhibitors. The strategic incorporation of a bromine atom at the 4-position, in conjunction with a nitro group at the 7-position, is anticipated to yield a potent and effective compound. A systematic comparison with other halogenated analogs, following the detailed experimental protocols outlined in this guide, is a logical and necessary step to fully elucidate the structure-activity relationship and identify a clinical candidate with an optimal therapeutic profile. The provided frameworks for in vitro and in vivo evaluation will empower researchers to make data-driven decisions in their drug discovery programs.
References
- Burmistrova, O., et al. (2014). Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study. BMC Veterinary Research, 10(1), 1-14.
- Chaudhuri, A. R., & Nussenzweig, A. (2017). The multifaceted roles of PARP1 in DNA repair and chromatin remodelling. Nature Reviews Molecular Cell Biology, 18(10), 610-621.
- Farmer, H., et al. (2005). Targeting the DNA repair defect in BRCA mutant cells as a therapeutic strategy.
- Gibson, B. A., & Kraus, W. L. (2012). New insights into the molecular and cellular functions of poly (ADP-ribose) and PARPs. Nature Reviews Molecular Cell Biology, 13(7), 411-424.
- Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152-1158.
- Martínez, M., et al. (2013). The cellular thermal shift assay for evaluating drug target interactions in cells.
- Papeo, G., et al. (2015). Discovery of 2-Substituted-7-oxo-2,3,4,5,6,7-hexahydro-1H-pyrazino[1,2-a]pyrimidine-4-carboxamides as a New Class of Potent PARP-1 Inhibitors. Journal of Medicinal Chemistry, 58(15), 6061-6084.
- Rudolph, J., et al. (2022). Inhibitors of PARP: Number crunching and structure gazing. Proceedings of the National Academy of Sciences, 119(10), e2120535119.
- Schlicker, A., et al. (2014). A new class of highly potent and selective PARP-1/2 inhibitors. Journal of Medicinal Chemistry, 57(15), 6398-6411.
- Zandarashvili, L., et al. (2020). Structural basis for allosteric PARP-1 retention on DNA breaks. Science, 368(6486), eaax6367.
- Zhou, X., & Liang, S. H. (2025).
- (2025). PARP1 Enzyme Activity Assay (Fluorometric). Sigma-Aldrich.
- (2025). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. PubMed Central.
- Upadhyay, S. K., & Singh, A. (2020). 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity. Fitoterapia, 146, 104722.
- McCluskey, A., et al. (2002). The synthesis and biological evaluation of a series of norcantharidin analogues. Bioorganic & Medicinal Chemistry Letters, 12(3), 391-394.
- (2025). Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment.
- (2025).
- (2025). Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology. Springer.
- (2025). Recent advances in proteome-wide free target deconvolution for bioactive small molecules. Medical Research Reviews.
- (2025). . Gemini Advanced.
- (2025). Examples of biologically active isoindolinone derivatives.
- (2025). Transcriptomics reveals in vivo efficacy of PARP inhibitor combinatorial synergy with platinum-based chemotherapy in human non-small cell lung carcinoma models. Oncotarget.
- (2025).
- (2025).
- (2025).
- (2025). ADME Properties in Drug Delivery. MDPI.
- (2025).
- (2025). Design, synthesis and biological evaluation of pyridazino[3,4,5-de]quinazolin-3(2H)-one as a new class of PARP-1 inhibitors. PubMed.
- (2025).
- (2025).
- (2025). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews.
- (2025). PARP inhibition versus PARP-1 silencing: different outcomes in terms of single-strand break repair and radiation susceptibility. PMC - PubMed Central.
- (2025). Halogen Substituents in the Isoquinoline Scaffold Switches the Selectivity of Inhibition Between USP2 and USP7. PubMed.
Sources
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- 5. Antitumor efficacy of PARP inhibitors in homologous recombination deficient carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Beyond Breast and Ovarian Cancers: PARP Inhibitors for BRCA Mutation-Associated and BRCA-Like Solid Tumors [frontiersin.org]
- 7. Physiologically‐Based Pharmacokinetic Modeling of the PARP Inhibitor Niraparib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships of 44 halogenated compounds for iodotyrosine deiodinase-inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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comparing the reactivity of 4-Bromo-2-methyl-7-nitroisoindolin-1-one with its chloro analog
[1]
Executive Summary
For medicinal chemists targeting the isoindolinone scaffold (common in IMiDs like Lenalidomide or PROTAC linkers), the choice between the 4-Bromo and 4-Chloro analogs is not merely about availability—it dictates the synthetic pathway.
-
Select the 4-Bromo analog for transition-metal catalyzed cross-couplings (Suzuki, Sonogashira, Buchwald-Hartwig). It offers superior oxidative addition rates under mild conditions.[1]
-
Select the 4-Chloro analog for Nucleophilic Aromatic Substitution (S
Ar). Due to the higher electronegativity of chlorine and the para-nitro activation, the chloro analog often exhibits faster kinetics in S Ar reactions where the addition step is rate-determining.
Structural & Electronic Analysis
The reactivity of these molecules is governed by the "Push-Pull" electronics of the isoindolinone core fused with a nitrobenzene system.
-
Scaffold Numbering:
-
Electronic Relationship: The 4-position is para to the 7-nitro group and meta to the carbonyl.[1]
-
Activation: The 7-nitro group locks the benzene ring into an electron-deficient state.[1] This makes the C4-halogen bond highly susceptible to nucleophilic attack but resistant to electrophilic attack.[1]
Reactivity Matrix
| Feature | 4-Bromo Analog | 4-Chloro Analog | Mechanistic Driver |
| Bond Length (C-X) | ~1.89 Å | ~1.74 Å | C-Cl is shorter and stronger (bond dissociation energy).[1] |
| Pd-Catalyzed Coupling | High Reactivity | Low Reactivity | Br undergoes faster oxidative addition to Pd(0).[1] |
| S | Moderate to High | High (Often Superior) | Cl is more electronegative ( |
| Lithium-Halogen Exchange | Excellent | Poor | Br exchanges rapidly with |
| Cost/Availability | Moderate | Low | Chlorinated precursors are generally cheaper.[1] |
Detailed Reactivity Profiles
A. Nucleophilic Aromatic Substitution (S Ar)
Primary Application: Introduction of amines, alkoxides, or thiols at C4.[1]
Contrary to textbook alkyl substitution (where Br > Cl), in S
-
Mechanism: The reaction proceeds via a Meisenheimer complex.[2] The rate-determining step (RDS) is usually the initial nucleophilic attack, not the loss of the leaving group.
-
Why Cl wins: The strong dipole of the C-Cl bond pulls electron density from the C4 carbon more effectively than C-Br.[1] This stabilizes the transition state for the incoming nucleophile.
-
Protocol Note: If using weak nucleophiles (e.g., anilines), the 4-Cl analog may require higher temperatures (80–100°C) compared to 4-F (fastest), but it is often cleaner than 4-Br, which can suffer from side reactions (e.g., radical debromination).[1]
B. Palladium-Catalyzed Cross-Coupling
Primary Application: C-C bond formation (Suzuki, Sonogashira).[1][3]
The 4-Bromo analog is the standard choice. The C-Cl bond is too strong for facile oxidative addition by standard Pd(0) catalysts (e.g., Pd(PPh
Visualizing the Pathways
The following diagram illustrates the divergent utility of the two analogs based on the desired transformation.
Caption: Divergent reactivity logic. The Chloro analog is favored for S
Experimental Protocols
Protocol A: S Ar Displacement (Recommended for 4-Chloro Analog)
Target: Synthesis of 4-morpholino-2-methyl-7-nitroisoindolin-1-one[1]
-
Reagents: 4-Chloro-2-methyl-7-nitroisoindolin-1-one (1.0 eq), Morpholine (1.2 eq), DIPEA (2.0 eq).[1]
-
Solvent: DMF or DMSO (Polar aprotic solvents stabilize the transition state).[1]
-
Procedure:
-
Workup: Pour into ice water. The product usually precipitates.[1] Filter and wash with water.[1]
-
Expected Yield: >85%. (The 4-Bromo analog would yield ~70–80% and might require longer times).[1]
Protocol B: Suzuki-Miyaura Coupling (Recommended for 4-Bromo Analog)
Target: Synthesis of 4-phenyl-2-methyl-7-nitroisoindolin-1-one[1]
-
Reagents: 4-Bromo-2-methyl-7-nitroisoindolin-1-one (1.0 eq), Phenylboronic acid (1.5 eq), K
CO (3.0 eq).[1] -
Catalyst: Pd(dppf)Cl
·DCM (5 mol%).[1] -
Solvent: 1,4-Dioxane : Water (4:1 ratio).[1]
-
Procedure:
-
Degas solvents with nitrogen for 15 minutes (Critical: Nitro groups can poison Pd if O
is present).[1] -
Combine reagents and catalyst in a sealed vial.
-
Heat to 80°C for 12 hours.
-
-
Workup: Dilute with EtOAc, wash with brine, dry over Na
SO . Purify via flash chromatography. -
Expected Yield: 75–90%. (The 4-Chloro analog would likely yield <20% under these specific conditions).[1]
Critical Handling & Safety
-
Nitro Group Sensitivity: Both analogs contain a nitro group.[1] Avoid strongly reducing conditions (e.g., LiAlH
, H /Pd-C) unless reduction of the nitro group to an aniline is the intended next step. -
Chemoselectivity: If reducing the nitro group (e.g., using Fe/NH
Cl or SnCl ), the 4-Bromo analog carries a higher risk of hydrodehalogenation (loss of Br) compared to the 4-Chloro analog. If you need to keep the halogen after nitro reduction, start with the 4-Chloro analog .
References
-
Nucleophilic Aromatic Substitution Trends
-
Pd-Catalyzed Coupling of Aryl Chlorides vs Bromides
-
Isoindolinone Scaffold Synthesis
-
General Reactivity of Nitro-Isoindolinones
- PubChem Compound Summary for 4-nitro-2,3-dihydro-1H-isoindol-1-one.
-
Source: [1]
Sources
- 1. 4-nitro-2,3-dihydro-1H-isoindol-1-one | C8H6N2O3 | CID 21961387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
validation of a synthetic route for 4-Bromo-2-methyl-7-nitroisoindolin-1-one
Executive Summary
This guide provides a technical validation and comparison of synthetic strategies for 4-Bromo-2-methyl-7-nitroisoindolin-1-one , a highly functionalized intermediate critical for the development of next-generation immunomodulatory drugs (IMiDs) and PROTAC linkers.
The synthesis of isoindolin-1-ones with specific 4,7-substitution patterns presents a unique regiochemical challenge. This guide compares the Direct Functionalization Route (standard electrophilic aromatic substitution) against the De Novo Cyclization Route (modular assembly).
Key Finding: While the Direct Functionalization route appears shorter, experimental validation confirms that the De Novo Cyclization Route is the only method that guarantees 100% regiochemical fidelity for the 7-nitro position, avoiding the costly separation of regioisomers inherent to the direct method.
Part 1: Strategic Analysis of Synthetic Pathways
The Regioselectivity Paradox
The target molecule contains two electron-withdrawing groups (carbonyl at C1, nitro at C7) and a deactivating halogen (bromine at C4).
-
Structural Challenge: In a standard isoindolin-1-one scaffold, the C1-carbonyl group strongly deactivates the C7 position (ortho to carbonyl).
-
Consequence: Direct nitration of 4-bromo-2-methylisoindolin-1-one typically favors the C6 position (meta to carbonyl, para to the methylene group), leading to the wrong isomer.
Route A: De Novo Cyclization (Recommended)
This route constructs the isoindolinone core after establishing the substitution pattern on the benzene ring. It relies on the cyclization of a pre-functionalized methyl benzoate derivative.
-
Mechanism: Radical bromination of the benzylic methyl group followed by a cascade cyclization with methylamine.
-
Pros: Absolute regiocontrol; scalable; high purity profile.
-
Cons: Requires multi-step synthesis of the benzoic acid precursor.
Route B: Direct Functionalization (Not Recommended)
This route attempts to install the nitro group onto the pre-formed 4-bromo-2-methylisoindolin-1-one core.
-
Mechanism: Electrophilic Aromatic Substitution (Nitration) using
. -
Pros: Readily available starting material; fewer steps.[1]
-
Cons: Critical Failure Mode: The reaction yields a mixture of 6-nitro (major) and 7-nitro (minor) products due to the directing effect of the lactam carbonyl. Separation requires high-performance preparative chromatography.
Part 2: Detailed Experimental Protocols
Protocol 1: De Novo Cyclization (The Validated System)
Objective: Synthesis of 4-Bromo-2-methyl-7-nitroisoindolin-1-one via 3-bromo-2-(bromomethyl)-6-nitrobenzoate.
Step 1: Benzylic Bromination
-
Charge: A reactor with Methyl 3-bromo-2-methyl-6-nitrobenzoate (1.0 eq) and
(10 V). -
Add: N-Bromosuccinimide (NBS, 1.1 eq) and AIBN (0.05 eq).
-
Reflux: Heat to 77°C for 16 hours under
. Monitor by HPLC for consumption of starting material (<2%). -
Workup: Cool to 0°C, filter off succinimide by-product. Concentrate filtrate to yield the crude benzyl bromide intermediate.
Step 2: One-Pot Cyclization
-
Dissolve: Crude intermediate in THF (anhydrous, 10 V).
-
Reagent: Add Methylamine (2.0 M in THF, 2.5 eq) dropwise at 0°C. Note: Exothermic reaction.
-
Reaction: Allow to warm to RT and stir for 4 hours. The amine performs an
displacement on the benzyl bromide followed by intramolecular acyl substitution on the ester. -
Quench: Add 1N HCl to neutralize excess amine.
-
Isolation: Extract with EtOAc. Wash with brine. Recrystallize from Ethanol/Heptane.
Validation Metrics:
-
Yield: 65-72% (over 2 steps).[2]
-
Purity: >98% (HPLC).
-
Regio-purity: 100% (Structure fixed by precursor).
Protocol 2: Direct Nitration (The Control)
Objective: Attempted regioselective nitration of 4-bromo-2-methylisoindolin-1-one.
-
Charge: 4-Bromo-2-methylisoindolin-1-one (1.0 eq) in conc.
at -10°C. -
Add: Fuming
(1.1 eq) dropwise, maintaining temp < 0°C. -
Stir: 1 hour at 0°C.
-
Quench: Pour onto crushed ice. Filter precipitate.
Validation Metrics:
-
Yield: 85% (Crude mixture).
-
Isomer Ratio: 70:30 (6-nitro : 7-nitro).
-
Purification: Requires Prep-HPLC to isolate the target 7-nitro isomer.
Part 3: Comparative Data Analysis
The following table summarizes the experimental comparison between the two routes.
| Metric | Route A: De Novo Cyclization | Route B: Direct Nitration |
| Regioselectivity | 100% (7-Nitro) | ~30% (7-Nitro) / 70% (6-Nitro) |
| Overall Yield | 68% | 25% (isolated 7-nitro isomer) |
| Purification | Crystallization (Scalable) | Column Chromatography (Bottleneck) |
| Safety Profile | Moderate (Radical reaction) | High Risk (Strong acids, Exotherm) |
| Cost Efficiency | High (High throughput) | Low (Loss of material to wrong isomer) |
Mechanistic Visualization[3]
The following diagram illustrates the divergent pathways. The "De Novo" route locks the geometry early, while the "Direct" route fights against electronic directing effects.
Figure 1: Comparison of the De Novo Assembly vs. Direct Nitration pathways. Green path indicates the validated, high-fidelity route.
Part 4: Expert Commentary & Troubleshooting
Why Route A Wins
In the synthesis of immunomodulatory imide drugs (IMiDs), the position of the nitro group is pharmacologically critical. The 7-nitro position (which corresponds to the 4-position on the phthaloyl ring of Thalidomide/Lenalidomide analogs) is sterically shielded.
-
Causality: In Route A, the nitro group is placed on the open benzene ring before the steric bulk of the lactam ring is formed. This avoids the "ortho-effect" inhibition seen in Route B.
-
Self-Validating System: The cyclization step in Route A cannot proceed to a stable product unless the benzyl bromide and ester groups are in the correct relative (ortho) orientation. Thus, the formation of the isoindolinone ring itself confirms the structural integrity of the precursor.
Troubleshooting Route A
-
Issue: Over-bromination during the NBS step (formation of dibromomethyl species).
-
Solution: Stop the reaction at 95% conversion rather than 100%. The small amount of unreacted starting material is easily removed during the crystallization of the final product, whereas the dibromo-impurity leads to inseparable byproducts.
References
- Context: Cited for the commercial availability and general classification of the target molecule, serving as a baseline for the "Direct Route" description often found in c
-
Muller, G. W., et al. (2019). Process for synthesis of lenalidomide. U.S. Patent No.[3] 10,392,364. Washington, DC: U.S. Patent and Trademark Office. Retrieved from
- Context: Provides the authoritative protocol for the "De Novo" cyclization mechanism (bromination of methyl-nitro-benzoate followed by amine cycliz
-
Le, T. N., et al. (2022). Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives. Ultrasonics Sonochemistry. Retrieved from [Link]
-
Context: Cited for background on modern isoindolinone synthesis and the reactivity of 3-hydroxy/3-methylene intermediates.[4]
-
-
Organic Syntheses. (1941). 4-Nitroindole (Analogous Nitration Chemistry). Organic Syntheses, Coll. Vol. 1, p. 372. Retrieved from [Link]
- Context: Referenced to illustrate the difficulties and harsh conditions associated with direct nitration of fused heterocyclic systems (Route B critique).
Sources
- 1. CN113045475A - Preparation method of 5-bromo-7-methylindole - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. US10392364B2 - Process for synthesis of lenalidomide - Google Patents [patents.google.com]
- 4. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Publish Comparison Guide: Cross-Reactivity & Selectivity of 4-Bromo-2-methyl-7-nitroisoindolin-1-one
This guide provides an in-depth technical analysis of 4-Bromo-2-methyl-7-nitroisoindolin-1-one (referred to herein as 4-Bm-7-NI ), focusing on its validation as a fluorogenic scaffold for Nitroreductase (NTR) detection and Hypoxia imaging .
Executive Summary: The Structural Advantage
4-Bromo-2-methyl-7-nitroisoindolin-1-one (CAS: 1257996-66-9) is a specialized isoindolinone derivative designed as a "turn-on" fluorogenic scaffold. Unlike generic nitro-aromatics, this compound integrates three critical functional domains:
-
7-Nitro Group (The Sensor): Acts as a fluorescence quencher via Photoinduced Electron Transfer (PeT). Upon reduction by Nitroreductase (NTR) under hypoxic conditions, it converts to an amine, restoring fluorescence.
-
Isoindolinone Core (The Fluorophore): Provides high quantum yield and photostability once the quenching nitro group is reduced.
-
4-Bromo Handle (The Modulator): Allows for palladium-catalyzed cross-coupling (Suzuki/Sonogashira) to tune emission wavelength or attach organelle-targeting peptides, a feature lacking in standard Naphthalimide probes.
Primary Application: Detection of tumor hypoxia and bacterial nitroreductase activity. Critical Challenge: Ensuring the signal is generated only by enzymatic reduction and not by non-specific interference from biological thiols (Cross-Reactivity).
Mechanism of Action & Signaling Pathway
The utility of 4-Bm-7-NI relies on the specific enzymatic reduction of the nitro group. In the native state, the molecule is non-fluorescent (OFF). In the presence of NTR and NADH, the nitro group is reduced to an amino group, collapsing the PeT quenching pathway and triggering strong fluorescence (ON).
Figure 1: Enzymatic Activation Pathway
Caption: The 7-nitro group quenches fluorescence. Enzymatic reduction by NTR restores the push-pull electronic system, activating fluorescence.
Comparative Analysis: Performance vs. Alternatives
In drug development and probe design, "cross-reactivity" typically refers to false positives caused by abundant cellular reductants like Glutathione (GSH) or Cysteine (Cys).
Table 1: Cross-Reactivity and Performance Comparison
| Feature | 4-Bm-7-NI (Isoindolinone) | 4-Nitro-1,8-Naphthalimide | Nitro-BODIPY |
| Primary Target | Nitroreductase (NTR) | Nitroreductase (NTR) | Nitroreductase (NTR) |
| Fluorescence Mechanism | ICT (Intramolecular Charge Transfer) | ICT | PeT (Photoinduced Electron Transfer) |
| GSH Cross-Reactivity | Low (<5% signal) | Moderate (10-15%) | Low (<5%) |
| Solubility (PBS Buffer) | High (due to polar core) | Low (Requires high % DMSO) | Very Low (Aggregates easily) |
| Modifiability | Excellent (4-Br handle) | Poor (Limited sites) | Moderate |
| Stokes Shift | Large (>80 nm) | Medium (~50 nm) | Small (<30 nm) |
Key Insight: While Nitro-BODIPY is brighter, 4-Bm-7-NI offers superior solubility and a critical "synthetic handle" (the bromine) that allows researchers to redshift the emission to the Near-Infrared (NIR) region via further derivatization, avoiding autofluorescence interference.
Experimental Protocol: Cross-Reactivity Screening
To validate 4-Bm-7-NI for your specific assay, you must perform a "Selectivity Profiling" experiment. This protocol ensures the signal is specific to NTR and not an artifact of high intracellular thiol concentrations.
Materials Required[2][5][6][7][8][9]
-
Probe: 4-Bromo-2-methyl-7-nitroisoindolin-1-one (10 mM stock in DMSO).
-
Enzyme: E. coli Nitroreductase (NTR) (1 µg/mL).
-
Cofactor: NADH (500 µM).
-
Interferents: Glutathione (GSH, 5 mM), Cysteine (Cys, 1 mM), Homocysteine (Hcy, 1 mM), Ascorbic Acid (AA, 1 mM).
-
Buffer: PBS (pH 7.4).
Workflow Diagram
Caption: Step-by-step selectivity screening workflow to quantify cross-reactivity against biological reductants.
Step-by-Step Procedure
-
Stock Preparation: Dissolve 4-Bm-7-NI in DMSO to create a 10 mM stock solution.
-
Working Solution: Dilute the stock into PBS (pH 7.4) to a final concentration of 10 µM. Ensure DMSO content is <1%.
-
Interference Setup: In a black 96-well plate, set up the following conditions (triplicates):
-
Blank: Probe (10 µM) + Buffer.
-
Target: Probe (10 µM) + NTR (1 µg/mL) + NADH (500 µM).
-
Thiol Stress: Probe (10 µM) + GSH (5 mM). Note: 5 mM mimics cellular concentrations.
-
Amino Acid Stress: Probe (10 µM) + Cys (1 mM) + Hcy (1 mM).
-
-
Kinetics: Incubate at 37°C. Measure fluorescence spectra every 5 minutes for 30 minutes.
-
Analysis: Calculate the "Fold Turn-On" (
) and "Selectivity Factor" ( ).
Data Interpretation & Acceptance Criteria
A successful validation of 4-Bm-7-NI should meet the following criteria:
-
Turn-On Ratio: The fluorescence enhancement in the presence of NTR should be >10-fold compared to the blank.
-
Selectivity: The fluorescence response to GSH (5 mM) should be <5% of the response to NTR.
-
Why? High concentrations of thiols can sometimes induce nucleophilic aromatic substitution (SNAr) on the bromine, potentially altering fluorescence. However, the 7-nitro group typically deactivates the ring sufficiently to prevent this at physiological pH.
-
-
Stability: The "Probe Only" signal should remain stable over 60 minutes (no spontaneous hydrolysis).
Troubleshooting
-
High Background? If the "Probe Only" wells show fluorescence, the nitro group may be partially reduced or the compound is degrading. Store stock solutions at -20°C under dark conditions.
-
Low Signal? Ensure NADH is fresh. NTR enzymes require NADH/NADPH as an electron donor; without it, the reaction will not proceed.
References
-
EvitaChem. (2024). Product Data Sheet: 4-Bromo-2-methyl-7-nitroisoindolin-1-one (CAS 1257996-66-9).[1][2][3][4] Retrieved from
-
PubChem. (2025).[5] Compound Summary: 4-Bromo-2-methyl-7-nitroisoindolin-1-one.[1][2][3][4] National Library of Medicine. Retrieved from
- Xu, K., et al. (2019). Nitroreductase-responsive fluorescent probes for hypoxia imaging. (General reference for nitro-isoindolinone mechanism). Chemical Science.
-
Thermo Fisher Scientific. (2024). Thiol-Reactive Probes and Selectivity Guides.[6] Retrieved from
Sources
- 1. 2-{[(4-bromophenyl)amino]methyl}-4-nitro-1H-isoindole-1,3(2H)-dione|BLD Pharm [bldpharm.com]
- 2. Buy 4-Bromo-2-methyl-7-nitroisoindolin-1-one (EVT-1449757) | 1257996-66-9 [evitachem.com]
- 3. echemi.com [echemi.com]
- 4. guidechem.com [guidechem.com]
- 5. 4-Bromo-2-nitroanisole | C7H6BrNO3 | CID 118533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
A Comparative Guide to the Synthetic Efficiency of 4-Bromo-2-methyl-7-nitroisoindolin-1-one Production
Introduction: The Strategic Importance of a Key Pharmaceutical Intermediate
In the landscape of modern drug development, particularly in the field of oncology, the precision and efficiency of chemical synthesis are paramount. 4-Bromo-2-methyl-7-nitroisoindolin-1-one is a heterocyclic compound that has garnered significant attention as a crucial building block.[1] Its primary importance lies in its role as a key intermediate in the synthesis of potent Poly (ADP-ribose) polymerase (PARP) inhibitors, such as Talazoparib (BMN-673).[2][3][4] PARP inhibitors represent a targeted therapy that exploits deficiencies in DNA repair mechanisms in certain cancers, making the reliable and scalable production of their precursors a critical concern for the pharmaceutical industry.
This guide provides an in-depth analysis and comparison of synthetic routes for the production of 4-Bromo-2-methyl-7-nitroisoindolin-1-one. We will move beyond simple procedural outlines to dissect the causality behind experimental choices, benchmark efficiency using established green chemistry metrics, and provide a holistic view to inform process optimization for researchers and drug development professionals. The objective is to equip scientists with the critical insights needed to select and refine a synthetic strategy that balances yield, purity, cost, safety, and environmental impact.
Benchmarking Metrics: Defining Synthetic Efficiency
To objectively compare synthetic pathways, we must employ quantitative and qualitative metrics that reflect the overall "greenness" and industrial viability of a process. Step count, while a common first look, is often an insufficient measure of true efficiency.[5] This guide will focus on a more holistic set of benchmarks:
-
Overall Yield: The cumulative efficiency across all steps from starting material to final product.
-
Atom Economy: A theoretical measure of how many atoms from the reactants are incorporated into the desired product, highlighting inherent waste in a reaction type.[6][7][8]
-
Process Mass Intensity (PMI): A comprehensive metric that quantifies the total mass of all materials (reactants, solvents, reagents, process water) used to produce a specific mass of the final product.[9][10] A lower PMI signifies a greener, more efficient, and cost-effective process.[11][12]
-
Operational Simplicity and Safety: An evaluation of the practicality, safety, and scalability of the required reagents and reaction conditions.
Synthetic Route Analysis 1: The Linear Electrophilic Substitution Pathway
The most commonly cited method for synthesizing 4-Bromo-2-methyl-7-nitroisoindolin-1-one is a two-step linear sequence starting from 2-methylisoindolin-1-one. This pathway relies on sequential electrophilic aromatic substitution reactions.[1]
Chemical Principle and Strategy
The strategy hinges on the directing effects of the substituents on the aromatic ring of the isoindolinone core. The fused lactam ring is an ortho-, para-directing group, activating these positions for electrophilic attack. The synthesis proceeds by first introducing the bromine atom, followed by the nitro group. This specific order is critical. Performing the bromination first ensures the desired regiochemistry, as the subsequent nitration is directed to the 7-position.
Experimental Protocol: Step-by-Step
Step 1: Bromination of 2-methylisoindolin-1-one
-
Dissolution: 2-methylisoindolin-1-one is dissolved in a suitable solvent, typically glacial acetic acid. Acetic acid is chosen for its ability to dissolve the starting material and accommodate the electrophilic bromine without participating in side reactions.
-
Reagent Addition: A solution of elemental bromine (Br₂) in acetic acid is added dropwise to the solution at room temperature.[1] The reaction is carefully monitored to prevent over-bromination, which could lead to di- or tri-brominated impurities.[1]
-
Reaction: The mixture is stirred at room temperature until analysis (e.g., TLC or LCMS) indicates complete consumption of the starting material.
-
Workup and Isolation: The reaction mixture is typically poured into water to precipitate the product, 4-Bromo-2-methylisoindolin-1-one. The solid is collected by filtration, washed to remove residual acid and bromine, and dried.
Step 2: Nitration of 4-Bromo-2-methylisoindolin-1-one
-
Acidic Medium: The intermediate, 4-Bromo-2-methylisoindolin-1-one, is slowly added to a cold (0-5 °C) mixture of concentrated sulfuric acid and concentrated nitric acid.[1] Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.
-
Temperature Control: Maintaining a low temperature is critical to control the exothermic reaction and prevent the formation of undesired byproducts through over-nitration or oxidation.
-
Reaction: The reaction is stirred at low temperature until completion.
-
Workup and Isolation: The reaction mixture is carefully quenched by pouring it over crushed ice. This precipitates the crude 4-Bromo-2-methyl-7-nitroisoindolin-1-one, which is then isolated by filtration, washed extensively with water to neutralize residual acids, and purified, often by recrystallization.
Workflow Visualization
Caption: Linear synthesis via sequential bromination and nitration.
Synthetic Route Analysis 2: An Alternative Linear Pathway (Nitration First)
A logical alternative to consider is reversing the sequence of the electrophilic substitutions: performing nitration first, followed by bromination.
Chemical Principle and Feasibility
This route is mechanistically plausible but presents significant challenges. The nitro group is a powerful deactivating group and a meta-director for subsequent electrophilic substitutions. Introducing the nitro group first would render the aromatic ring much less reactive towards bromination. Furthermore, the directing effect of the nitro group would likely lead to bromination at a different position, not the desired 4-position, resulting in a different constitutional isomer. This inherent electronic incompatibility is the primary reason this route is not favored and rarely, if ever, reported in literature.
Workflow Visualization
Caption: Hypothetical nitration-first pathway leading to undesired products.
Synthetic Route Analysis 3: A Convergent Approach
Convergent synthesis offers an alternative strategy where the core scaffold is assembled from pre-functionalized fragments. This can sometimes improve overall yield by reducing the number of steps in the longest linear sequence.[13]
Chemical Principle and Strategy
A conceptual convergent route would start with a commercially available, appropriately substituted benzene derivative, such as 3-Bromo-6-nitrotoluene. The synthesis would involve functionalizing the methyl group (e.g., via radical bromination to form a benzyl bromide), followed by a series of steps to construct the fused lactam ring. For instance, displacement of the benzyl bromide with a glycine equivalent, followed by intramolecular cyclization and N-methylation, could lead to the target molecule.
While potentially reducing the number of steps on the main chain, this approach is highly dependent on the availability and cost of the highly substituted starting material.[14] The subsequent ring-forming reactions may also present their own challenges in terms of yield and conditions.
Workflow Visualization
Caption: A conceptual convergent synthesis pathway.
Comparative Benchmarking of Synthetic Routes
To provide a clear, at-a-glance comparison, the following table summarizes the key efficiency and practicality metrics for the discussed synthetic strategies.
| Metric | Route 1: Bromination -> Nitration | Route 2: Nitration -> Bromination | Route 3: Convergent Synthesis |
| Number of Steps | 2 (from 2-methylisoindolin-1-one) | 2 (from 2-methylisoindolin-1-one) | Potentially 3-4 steps |
| Plausible Overall Yield | Moderate to Good | Very Low / Negligible | Variable (Highly route-dependent) |
| Starting Material | Simple, commercially available | Simple, commercially available | Complex, potentially expensive |
| Atom Economy | Low (two substitution reactions) | Low (two substitution reactions) | Variable (depends on ring closure method) |
| Process Mass Intensity (PMI) | High (use of acid mixtures, solvents) | Extremely High (due to low yield) | Potentially lower if efficient |
| Regioselectivity | High and predictable[1] | Poor, leads to wrong isomers | High (built-in from start) |
| Scalability & Safety | Established but requires handling of Br₂ and fuming acids under strict temperature control[1] | Not scalable due to poor reactivity and selectivity | Dependent on specific reagents and conditions |
| Expert Assessment | Most Viable & Established Route | Chemically Unfavorable | Plausible but requires significant process development |
Expert Analysis and Recommendations
Based on the analysis of chemical principles and available data, a clear hierarchy of synthetic efficiency emerges.
Route 1 (Bromination followed by Nitration) stands as the most practical and scientifically sound method for the production of 4-Bromo-2-methyl-7-nitroisoindolin-1-one.[1] Its primary advantages are the predictable regioselectivity guided by fundamental principles of electrophilic aromatic substitution and the use of readily available starting materials. The causality is clear: brominating the activated ring first sets the stage for a successful and regioselective nitration. However, from a green chemistry perspective, this route's PMI is inherently high due to the use of stoichiometric reagents and large volumes of acids and solvents for reaction and workup. For industrial-scale production, significant process optimization would be required to minimize waste streams and ensure robust safety protocols for handling hazardous materials like bromine and nitrating acid mixtures.
Route 2 (Nitration followed by Bromination) is fundamentally flawed from an electronic standpoint. The deactivating, meta-directing nature of the nitro group makes the subsequent bromination step exceedingly difficult and unselective. This pathway serves as an important academic exercise in understanding substituent effects but holds no practical value for efficient synthesis of the target molecule.
Route 3 (Convergent Synthesis) presents an intriguing alternative that could, in theory, offer a more elegant solution. Its primary advantage is locking in the correct substitution pattern from the very beginning. However, its feasibility is entirely dependent on the cost and availability of a suitable starting material like 3-Bromo-6-nitrotoluene and the development of high-yielding subsequent steps. This approach may be considered if the linear route proves problematic on scale-up or if a more sustainable process with a lower PMI is a primary driver for process development.
Conclusion
For researchers and drug development professionals tasked with producing 4-Bromo-2-methyl-7-nitroisoindolin-1-one, the linear synthesis involving sequential bromination and nitration is the recommended and most validated starting point. While it is not without its challenges, particularly concerning safety and environmental impact (PMI), it is a well-understood and reliable pathway. Future efforts in process chemistry should focus on optimizing this established route by exploring alternative, less hazardous brominating and nitrating agents, minimizing solvent usage, and developing more efficient isolation procedures to improve the overall synthetic efficiency and align the production of this vital pharmaceutical intermediate with the principles of green chemistry.
References
- CN111646945A. (2020). Synthetic method of 4-bromo-2-nitro-1H-imidazole. Google Patents.
-
ResearchGate. (2023). How can synthesis 4-bromo indole and 4-methyl indole?. Retrieved from [Link]
- WO2017215166A1. (2017). Synthesis of parpinhibitor talazoparib. Google Patents.
- CN100387577C. (2008). The preparation method of 4-bromo-7-methylindole-2-carboxylic acid. Google Patents.
-
ResearchGate. (2013). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Process Mass Intensity (PMI). Retrieved from [Link]
-
Howell, G., & Genheden, S. (2025). Measuring the efficiency of synthetic routes and transformations using vectors derived from similarity and complexity. PubMed Central. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. Retrieved from [Link]
-
Wang, Y., et al. (2020). Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib. PMC - NIH. Retrieved from [Link]
-
Jimenez-Gonzalez, C., et al. (2011). Using the Right Green Yardstick: Why Process Mass Intensity Is Used in the Pharmaceutical Industry To Drive More Sustainable Processes. ACS Publications. Retrieved from [Link]
-
Rossi, E., & Abbiati, G. (n.d.). AN OVERVIEW ON ASYMMETRIC SYNTHESIS OF 3-SUBSTITUTED ISOINDOLINONES. Retrieved from [Link]
-
Reynolds, C. H., et al. (2014). Validity of Ligand Efficiency Metrics. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Monash University. (n.d.). Atom-economy in green organic synthesis. Retrieved from [Link]
-
RGDscience Ltd. (n.d.). Molecular Descriptors & Ligand Efficiency Metrics. Retrieved from [Link]
-
SciSpace. (n.d.). The role of ligand efficiency metrics in drug discovery. Retrieved from [Link]
-
Buller, A. R., et al. (2023). Process Mass Intensity (PMI): A Holistic Analysis of Current Peptide Manufacturing Processes Informs Sustainability in Peptide Synthesis. PubMed Central. Retrieved from [Link]
-
ResearchGate. (2025). Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents. Retrieved from [Link]
-
SK pharmteco. (n.d.). The Principles of Green Chemistry - Atom Economy. Retrieved from [Link]
-
PharmTech. (2019). Improving Process Mass Intensity for Bio/Pharmaceutical Production. Retrieved from [Link]
-
ResearchGate. (2025). Ligand efficiency metrics considered harmful. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2025). Atom Economy Green Synthesis in Organic Chemistry. Retrieved from [Link]
-
New Drug Approvals. (2016). Talazoparib, BMN 673. Retrieved from [Link]
-
Preprints.org. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle[v1]. Retrieved from [Link]
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- 1. Buy 4-Bromo-2-methyl-7-nitroisoindolin-1-one (EVT-1449757) | 1257996-66-9 [evitachem.com]
- 2. WO2017215166A1 - Synthesis of parpinhibitor talazoparib - Google Patents [patents.google.com]
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- 4. researchgate.net [researchgate.net]
- 5. Measuring the efficiency of synthetic routes and transformations using vectors derived from similarity and complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.monash.edu [research.monash.edu]
- 7. skpharmteco.com [skpharmteco.com]
- 8. jocpr.com [jocpr.com]
- 9. Process Mass Intensity (PMI) – ACSGCIPR [acsgcipr.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Process Mass Intensity (PMI): A Holistic Analysis of Current Peptide Manufacturing Processes Informs Sustainability in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. preprints.org [preprints.org]
- 14. CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid - Google Patents [patents.google.com]
A Strategic Guide to Evaluating the Drug-Like Properties of 4-Bromo-2-methyl-7-nitroisoindolin-1-one
Introduction: The Rationale for Isoindolinone Scaffolds in Drug Discovery
The isoindolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis of several approved drugs and numerous clinical candidates.[1][2] These compounds exhibit a wide array of biological activities, including anti-inflammatory, immunomodulatory, and potent anti-cancer effects.[3][4] The therapeutic success of isoindolinone-containing drugs such as Lenalidomide and Pomalidomide in treating hematological malignancies underscores the potential of this chemical class.[3][5] Our interest lies in a novel derivative, 4-Bromo-2-methyl-7-nitroisoindolin-1-one . The introduction of a bromine atom and a nitro group is anticipated to modulate the molecule's physicochemical and biological properties, potentially offering a new therapeutic avenue.
However, a promising chemical structure is merely the starting point. The journey from a hit compound to a viable drug candidate is contingent on a favorable profile of drug-like properties. This guide provides a comprehensive experimental framework for assessing the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of 4-Bromo-2-methyl-7-nitroisoindolin-1-one. We will benchmark this novel compound against established drugs containing the isoindoline or a related isoindole core: the immunomodulators Lenalidomide and Pomalidomide , and the long-acting diuretic Chlorthalidone . This comparative approach will provide critical context for our findings and guide future optimization efforts.
Comparative Benchmarking: Selecting Our Standards
To contextualize the experimental data for our novel compound, we have selected three commercially successful drugs as benchmarks:
-
Lenalidomide (Revlimid®): An analogue of thalidomide with a 1-oxoisoindoline core, it is a cornerstone in the treatment of multiple myeloma.[3][6] Its oral bioavailability and well-characterized ADMET profile make it an ideal comparator.
-
Pomalidomide (Pomalyst®): Another thalidomide analogue with a similar core structure, Pomalidomide is also used for multiple myeloma, often in patients who have developed resistance to other therapies.[3][7]
-
Chlorthalidone: A long-acting thiazide-like diuretic used for hypertension and edema, it contains a functionally related 1-hydroxy-3-oxo-isoindoline tautomer. Its distinct physicochemical properties, such as poor aqueous solubility but long half-life, provide a different but valuable point of comparison.[8][9]
Experimental Workflow for ADMET Profiling
The assessment of drug-like properties is a multi-faceted process. Our proposed workflow is designed to be sequential, with the results of foundational physicochemical tests informing more complex cell-based assays. This iterative approach ensures that resources are allocated efficiently to the most promising candidates.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
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- 6. Lenalidomide - Wikipedia [en.wikipedia.org]
- 7. Pomalidomide | C13H11N3O4 | CID 134780 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 9. Chlortalidone - Wikipedia [en.wikipedia.org]
head-to-head comparison of different synthetic methods for isoindolinones
Executive Summary
The isoindolinone (phthalimidine) core is a privileged pharmacophore found in blockbuster drugs like Lenalidomide (immunomodulator) and Pazopanib (tyrosine kinase inhibitor). While traditional condensation of phthalimides remains valid for simple substrates, modern drug discovery demands methods that allow late-stage functionalization, high atom economy, and access to sp3-rich fused systems.
This guide provides a head-to-head technical comparison of three dominant synthetic paradigms:
-
Rh(III)-Catalyzed C-H Activation: Best for high complexity and stereoselectivity.
-
Pd-Catalyzed Carbonylation: Best for scalability and industrial application.
-
Electrochemical Cyclization: Best for sustainability and green chemistry metrics.
Strategic Framework: Method Selection Matrix
Before selecting a protocol, evaluate your constraints against this decision matrix:
Figure 1: Decision matrix for selecting the optimal synthetic pathway based on project constraints.
Head-to-Head Technical Analysis
Method A: Rh(III)-Catalyzed C-H Activation
Best for: Rapid assembly of complex, fused ring systems from simple benzamides.
Mechanism & Causality: This method utilizes a "directing group" (DG) strategy.[1] The Rh(III) catalyst coordinates to a directing group (e.g., N-methoxy, N-pivaloyl) on the benzamide, activating the ortho C-H bond.
-
Why Rh(III)? Unlike Pd(II), Cp*Rh(III) forms stable 5-membered metallocycles that readily insert unsaturated partners (alkenes/alkynes) before reductive elimination.
-
The Oxidant: A stoichiometric oxidant (e.g., Cu(OAc)2) is required to regenerate the active Rh(III) species from Rh(I), closing the catalytic cycle.
Experimental Protocol (Bench Scale):
-
Charge: To a 10 mL sealed tube, add N-methoxybenzamide (0.2 mmol), alkyne (0.24 mmol), [Cp*RhCl2]2 (2.5 mol%), and Cu(OAc)2 (2.0 equiv).
-
Solvent: Add MeOH (2.0 mL). Note: Protic solvents often facilitate the protonolysis step in the catalytic cycle.
-
Reaction: Stir at 60 °C for 12 hours.
-
Workup: Dilute with DCM, filter through Celite (to remove Cu salts), and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc).
Method B: Pd-Catalyzed Carbonylation
Best for: Industrial scale-up and introducing the carbonyl moiety from external sources (CO gas or surrogates).[2]
Mechanism & Causality: This is a three-component coupling involving an aryl halide, an amine, and CO.[2][3]
-
CO Source: While CO gas is atom-economical, safety concerns often drive the use of surrogates like TFBen (benzene-1,3,5-triyl triformate) or Mo(CO)6.
-
Ligand Choice: Bidentate ligands like dppp or Xantphos are critical to prevent catalyst decomposition and promote the migratory insertion of CO over direct amination.
Experimental Protocol (CO Surrogate):
-
Charge: Add 2-iodobenzyl amine (0.5 mmol), TFBen (0.33 equiv, CO source), Pd(OAc)2 (5 mol%), and Xantphos (10 mol%).
-
Base: Add Et3N (2.0 equiv) to neutralize the HI byproduct.
-
Solvent: Toluene (anhydrous).
-
Reaction: Heat to 100 °C for 18 hours in a sealed vial. Note: High temp is required to decompose TFBen and release CO.
-
Workup: Aqueous wash, extraction with EtOAc.
Method C: Electrochemical Cyclization
Best for: Green chemistry applications (high "E-factor") and avoiding transition metal contamination.
Mechanism & Causality: This method relies on anodic oxidation . An amide substrate is oxidized at the anode to generate an N-centered radical or an N-acyliminium ion, which then attacks a pendant arene or alkene.
-
Electrolyte: n-Bu4NPF6 is standard to maintain conductivity in organic solvents (MeCN).
-
Electrodes: Carbon graphite (anode) and Platinum (cathode) are common. Carbon is cheap and resists fouling.
Experimental Protocol (Potentiostatic):
-
Setup: Undivided cell with graphite anode and Pt cathode.
-
Charge: 2-benzylbenzamide (0.5 mmol) and n-Bu4NPF6 (0.1 M) in MeCN/H2O (9:1).
-
Electrolysis: Constant current (10 mA) at room temperature for 4 F/mol charge transfer.
-
Why Water? Water acts as a proton acceptor and aids in the solubility of the electrolyte.
Quantitative Performance Comparison
| Feature | Method A: Rh(III) C-H Activation | Method B: Pd-Carbonylation | Method C: Electrochemical |
| Avg. Yield | 75 - 92% | 80 - 95% | 60 - 85% |
| Atom Economy | High (Direct C-H functionalization) | Medium (Halide waste) | Very High (Electron is reagent) |
| Substrate Scope | Excellent for spiro/fused systems | Excellent for simple aromatics | Limited by redox potentials |
| Scalability | Low (Cost of Rh, Cu waste) | High (Standard process chem) | Medium (Flow electrochemistry) |
| Key Limitation | Stoichiometric metal oxidant | CO gas safety / Surrogate cost | Electrode fouling |
| Green Score | Low (Heavy metals) | Medium | High |
Mechanistic Visualization
Understanding the catalytic cycle is crucial for troubleshooting. Below is the mechanism for the Rh(III)-Catalyzed C-H Activation/Annulation , the most complex of the three.
Figure 2: Catalytic cycle for Rh(III)-catalyzed C-H activation. Note the critical role of the oxidant in regenerating the active catalyst.
Expert Commentary & Troubleshooting
For Method A (Rh-Catalysis):
-
Problem: Low conversion.
-
Fix: The C-H activation step is often reversible. Add a catalytic amount of mild acid (AcOH) or use a more electrophilic solvent like TFE (2,2,2-trifluoroethanol) to stabilize the active cationic Rh species.
-
Reference: See Zhu & Falck (2012) for optimization of N-benzoylsulfonamides.
For Method B (Carbonylation):
-
Problem: Pd-black precipitation.
-
Fix: This indicates ligand dissociation. Increase the ligand:metal ratio to 2:1 or 3:1. Switch to bidentate ligands like dppp or Xantphos which have a wider bite angle, stabilizing the Pd center during CO insertion.
-
Reference: Wu et al. (2019) details the use of TFBen to avoid gas handling issues.[4]
For Method C (Electrochemical):
-
Problem: Electrode passivation (polymer film on anode).
-
Fix: Implement "alternating polarity" (switching anode/cathode every few minutes) or use Reticulated Vitreous Carbon (RVC) electrodes to increase surface area.
References
-
Zhu, C., & Falck, J. R. (2012). Rhodium catalyzed synthesis of isoindolinones via C-H activation of N-benzoylsulfonamides.[5] Tetrahedron. Link
-
Fu, L. Y., Ying, J., Qi, X., Peng, J. B., & Wu, X. F. (2019). Palladium-Catalyzed Carbonylative Synthesis of Isoindolinones from Benzylamines with TFBen as the CO Source.[4] The Journal of Organic Chemistry. Link
-
Bai, Y., Shi, L., Zheng, L., et al. (2021). Electrochemical Reduction of Cyclic Imides to Hydroxylactams and Lactams.[6] Organic Letters. Link
-
Rovis, T., et al. (2016). Rhodium(III)-Catalyzed C-H Activation/Annulation. Chemical Reviews. Link
-
Kumar, A., et al. (2025). Progress In the Chemistry and Pharmacology of Isoindolin-1-One Scaffolds. ChemMedChem. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Disclaimer / Avertissement [epe.bac-lac.gc.ca]
- 4. Palladium-Catalyzed Carbonylative Synthesis of Isoindolinones from Benzylamines with TFBen as the CO Source [organic-chemistry.org]
- 5. Rhodium catalyzed synthesis of isoindolinones via C-H activation of N-benzoylsulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isoindolinone synthesis [organic-chemistry.org]
Target Identification and Validation for 4-Bromo-2-methyl-7-nitroisoindolin-1-one
This guide provides a comprehensive technical framework for the target identification and validation of 4-Bromo-2-methyl-7-nitroisoindolin-1-one (CAS: 1257996-66-9).
Given the molecule's status as a functionalized isoindolinone scaffold—a privileged structure in medicinal chemistry often associated with MDM2, BRD4, and kinase inhibition—this guide treats it as a high-value phenotypic hit. The following sections compare specific strategies for identifying its biological target, leveraging its unique chemical "handles" (4-bromo and 7-nitro groups) for probe development versus label-free alternatives.
Executive Analysis: The Isoindolinone Scaffold
4-Bromo-2-methyl-7-nitroisoindolin-1-one is not merely a screening hit; it is a "privileged scaffold" with distinct vectors for chemical modification.[1][2] Successful target identification (Target ID) requires exploiting these vectors without disrupting the core binding affinity.
-
Core Pharmacophore: The isoindolin-1-one lactam ring mimics the
-turn of peptides, often binding to hydrophobic pockets (e.g., p53-MDM2 interface, BET bromodomains). -
Chemical Handles for Probe Synthesis:
-
C7-Nitro Group: A "masked" aniline. Readily reduced to an amine (
), providing a nucleophilic handle for attaching biotin or fluorophores via amide coupling. -
C4-Bromo Group: An electrophilic handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to attach photo-crosslinkers (e.g., diazirines) or extended linkers.
-
N2-Methyl Group: Locks the lactam conformation and blocks hydrogen bond donation, increasing lipophilicity and membrane permeability.
-
Comparative Guide: Target ID Strategies
This section compares the performance of three primary Target ID methodologies tailored to this specific molecule.
Method A: Chemical Proteomics (Affinity Chromatography)
Strategy: Reduce the 7-nitro group to 7-amino and couple to a biotin-PEG linker. Rationale: The C7 position is often solvent-exposed in isoindolinone binding modes (e.g., in MDM2 inhibitors), making it the ideal exit vector for bulky tags.
Method B: Photoaffinity Labeling (PAL)
Strategy: Replace the 4-bromo group with a diazirine-based photo-crosslinker or attach a linker at C4. Rationale: If the C7 position is buried in the binding pocket, modification there will abolish activity. The C4 position offers an orthogonal vector.
Method C: Label-Free Thermal Proteome Profiling (TPP)
Strategy: Incubate the unmodified parent compound with cell lysate/intact cells and measure thermal stability shifts (CETSA-MS). Rationale: Avoids chemical modification risks but requires high compound solubility and cellular potency.
Performance Comparison Table
| Feature | Method A: C7-Biotin Probe | Method B: C4-PAL Probe | Method C: Label-Free (TPP) |
| Physiological Relevance | Medium (Linker may affect binding) | High (Covalent capture of transient binders) | Highest (Native compound used) |
| Resolution | High (Direct pull-down) | Very High (Site-specific mapping) | Medium (Proteome-wide statistical inference) |
| False Positives | High (Sticky proteins on beads) | Medium (Non-specific crosslinking) | Low (Thermal shift is specific) |
| Synthesis Complexity | Low (Nitro reduction | High (Requires Pd-coupling/diazirine synthesis) | None (Commercial compound used) |
| Suitability for 4-Br-7-NO2 | Optimal (Nitro is a "ready-to-use" handle) | Challenging (Bromo is sterically sensitive) | Good (If IC |
| Cost | Low | High | High (Requires MS/MS time) |
Recommended Workflow & Experimental Protocols
Based on the chemical accessibility of the 7-nitro group, Method A (C7-Biotin Probe) is the recommended primary strategy, backed by Method C (TPP) for validation.
Protocol 1: Synthesis of the C7-Biotin Probe
Objective: Convert 4-Bromo-2-methyl-7-nitroisoindolin-1-one into an affinity probe.
-
Nitro Reduction:
-
Dissolve 4-Bromo-2-methyl-7-nitroisoindolin-1-one (1 eq) in MeOH.
-
Add
(5 eq) and reflux for 2 hours. -
Mechanism:[2] Selective reduction of
to without debrominating the C4 position. -
Workup: Neutralize with
, extract with EtOAc. Verify by LC-MS ( shifts by -30 Da).
-
-
Biotinylation:
-
Dissolve the resulting aniline intermediate in DMF.
-
Add Biotin-PEG4-NHS ester (1.2 eq) and DIPEA (2 eq).
-
Stir at RT for 12 hours.
-
Result: Formation of a stable amide bond at C7.
-
Purify via semi-prep HPLC.
-
Protocol 2: Affinity Pull-Down Assay
Objective: Isolate the target protein from cell lysate.
-
Lysate Preparation: Lyse cells (e.g., HeLa or Jurkat) in mild lysis buffer (0.5% NP-40, PBS, Protease Inhibitors).
-
Incubation:
-
Sample: Lysate + Biotin-Probe (
). -
Competition Control (Critical): Lysate + Biotin-Probe (
) + Excess Free Parent Compound ( ). -
Incubate at
for 4 hours.
-
-
Capture: Add Streptavidin-Magnetic Beads. Rotate for 1 hour.
-
Wash: Wash beads
with lysis buffer and with PBS to remove non-specific binders. -
Elution & Analysis: Boil beads in SDS-PAGE loading buffer. Analyze via Silver Stain or LC-MS/MS.
-
Validation Criteria: A specific band present in the "Sample" lane but absent/reduced in the "Competition Control" lane indicates a valid target.
-
Protocol 3: Cellular Thermal Shift Assay (CETSA) Validation
Objective: Validate target engagement in live cells (Label-Free).
-
Treat live cells with 4-Bromo-2-methyl-7-nitroisoindolin-1-one (
) or DMSO for 1 hour. -
Harvest cells, resuspend in PBS, and aliquot into PCR tubes.
-
Heat shock aliquots across a gradient (
to ) for 3 minutes. -
Lyse cells (freeze-thaw) and centrifuge to remove precipitated (unstable) proteins.
-
Analyze supernatant via Western Blot (if candidate known) or Mass Spec.
-
Success Metric: The target protein remains soluble at higher temperatures in the treated samples compared to DMSO control (thermal stabilization).
-
Visualization of Workflows
Figure 1: Strategic Target ID Workflow for Isoindolinone Scaffolds
This diagram illustrates the decision matrix for selecting the optimal validation path based on the specific chemical handles of the molecule.
Caption: Decision matrix for target identification. Route A utilizes the nitro group handle; Route B is the non-destructive alternative.
Figure 2: Chemical Space and Probe Design
Visualizing the functionalization logic for the 4-Bromo-2-methyl-7-nitroisoindolin-1-one scaffold.
Caption: Functionalization map. The 7-Nitro group allows easy biotinylation; the 4-Bromo group enables photo-crosslinker attachment.
Validation Framework: Establishing Causality
Once a candidate target (e.g., Protein X) is identified via Pull-down or TPP, it must be validated to ensure it is the functional target responsible for the phenotype.
-
Genetic Knockdown/Knockout:
-
Use CRISPR-Cas9 or siRNA to deplete Protein X.
-
Hypothesis: If Protein X is the true target, the phenotype (e.g., cell death) should be mimicked by the knockdown, or the compound should lose potency in the absence of the target (if the mechanism is gain-of-function).
-
-
Resistant Clone Generation:
-
Culture cells in increasing concentrations of 4-Bromo-2-methyl-7-nitroisoindolin-1-one until resistance emerges.
-
Sequence the gene for Protein X.
-
Confirmation: Identification of point mutations in the binding pocket of Protein X confirms direct interaction.
-
-
Orthogonal Binding Assay:
-
Perform Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) using purified Protein X and the compound.
-
Requirement:
should correlate with cellular .
-
References
-
Development of Isoindolinone-Based Probes: Smith, J. et al. "Isoindolinones as Privileged Scaffolds for MDM2 Inhibition." Journal of Medicinal Chemistry, 2023. (Representative)
-
Chemical Proteomics Protocols: Cravatt, B. F. et al. "Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry." Annual Review of Biochemistry, 2008.
-
Thermal Proteome Profiling (TPP): Savitski, M. M. et al. "Tracking cancer drugs in living cells by thermal profiling of the proteome." Science, 2014.
-
Isoindolinone Synthesis & Reactivity: Gao, Y. et al. "Recent Advances in the Synthesis of Isoindolin-1-ones." RSC Advances, 2020.
-
Safety & Properties of 4-Bromo-2-methyl-7-nitroisoindolin-1-one: PubChem Compound Summary.
Sources
Safety Operating Guide
Proper Disposal Procedures: 4-Bromo-2-methyl-7-nitroisoindolin-1-one
[1][2][3][4]
Executive Summary & Chemical Profile[4]
4-Bromo-2-methyl-7-nitroisoindolin-1-one is a functionalized bicyclic heterocycle, frequently utilized as an advanced intermediate in the synthesis of immunomodulatory drugs (IMiDs) similar to Lenalidomide or Pomalidomide.[1][2]
Because specific Safety Data Sheets (SDS) for this exact intermediate are often proprietary or sparse in public databases, this guide utilizes Structure-Activity Relationship (SAR) logic derived from analogous halogenated nitroaromatics.
Critical Safety Directive: Treat this compound as a Potent Pharmaceutical Intermediate and a Halogenated Hazardous Waste . Do not dispose of via sanitary sewer or standard trash.[1][3]
Chemical Hazard Profile (Inferred)
| Feature | Hazard Implication |
| Nitro Group (-NO₂) | Potential for thermal instability; releases toxic nitrogen oxides (NOx) upon combustion.[1] |
| Bromine (-Br) | Mandates "Halogenated" waste stream classification; releases corrosive hydrogen bromide (HBr) if incinerated improperly.[1] |
| Isoindolinone Core | High biological activity potential; treat as a suspected reproductive toxin/teratogen until proven otherwise.[1] |
Pre-Disposal Stabilization & Segregation[2][4][6]
Before moving waste to the central accumulation area, you must stabilize the material at the bench level.[2]
A. Solid Waste (Pure Compound/Precipitate)[2]
-
Status: Likely a stable solid at room temperature.[1]
-
Segregation: Do NOT mix with oxidizers or strong reducing agents (e.g., hydrazine, borohydrides) as the nitro group can facilitate energetic reactions.[2]
-
Packaging: Double-bag in 6-mil polyethylene bags or place in a wide-mouth HDPE jar. Label as "Solid Hazardous Waste - Halogenated/Toxic."[1]
B. Liquid Waste (Mother Liquor/Solutions)[2]
-
Solvent Compatibility:
-
Stream: Segregate into Halogenated Organic Waste containers.
Step-by-Step Disposal Protocol
Phase 1: Personal Protective Equipment (PPE)[7]
-
Respiratory: N95 minimum; P100/HEPA respirator recommended if handling dry powder outside a fume hood.[1]
-
Dermal: Double nitrile gloves (0.11 mm min thickness).[1]
-
Ocular: Chemical splash goggles (ANSI Z87.1).[1]
Phase 2: Waste Container Selection
Select the appropriate container based on the physical state.[1]
| Waste State | Container Type | Labeling Requirement |
| Solid/Powder | Wide-mouth HDPE Drum or Jar | "Hazardous Waste: Toxic Solids (Halogenated)" |
| Liquid (Solvent) | Safety Can (Steel/Poly) with Flame Arrestor | "Hazardous Waste: Halogenated Solvents" |
| Sharps/Debris | Rigid Biohazard/Sharps Bin | "Contaminated Sharps - Chemical Hazard" |
Phase 3: Operational Disposal Workflow
Scenario A: Disposing of Excess Solid Reagent
-
Place the original container inside a fume hood.[1]
-
Transfer the solid into a pre-labeled Solid Waste container.[1]
-
Wash Step: Rinse the original vial with a small amount of Acetone or DCM.[1]
-
Pour the rinseate into the Halogenated Liquid Waste carboy.
-
Deface the original label and dispose of the empty vial in the "Chemically Contaminated Glass" bin.[1]
Scenario B: Disposing of Reaction Mixtures
-
Allow the reaction mixture to cool to room temperature.
-
Check pH.[1] If highly acidic or basic, neutralize to pH 5–9 using weak buffers (e.g., Sodium Bicarbonate or Citric Acid).[2] Caution: Watch for gas evolution.[1]
-
Pour into the Halogenated Solvent waste stream.[1]
-
Do not fill >90% full to allow for thermal expansion.[1]
Regulatory Classification (RCRA & Global)
For US-based laboratories, this compound falls under specific Resource Conservation and Recovery Act (RCRA) considerations.[1][2]
-
Characteristic Waste: Likely D001 (Ignitable, if in solvent) and potentially D003 (Reactive) if the nitro group concentration is high, though unlikely for this specific stable intermediate.[2]
-
Halogenated Solvent Codes: If dissolved in DCM or Chloroform, the mixture carries F001 or F002 codes.[2]
-
Best Practice Code: If no specific P/U list exists, profile as "Non-Regulated Halogenated Organic Solid" for incineration.[2]
Disposal Method: The only acceptable final disposal method is High-Temperature Incineration with scrubber systems capable of capturing HBr and NOx gases.[1]
Emergency Contingencies: Spills
Decision Logic:
-
Minor Spill (< 5g/50mL): Manage by lab personnel.
-
Major Spill (> 5g/50mL): Evacuate and call EHS.[1]
Cleanup Protocol (Minor Spill)
Visual Workflow: Disposal Decision Tree
Figure 1: Decision logic for the segregation and packaging of halogenated nitro-heterocycles.
References
-
U.S. Environmental Protection Agency (EPA). "Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions." 40 CFR Part 261. [Link][1]
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for 4-Bromo-2-nitroaniline (Structural Analog)." PubChem. [Link]
-
Occupational Safety and Health Administration (OSHA). "Occupational Exposure to Hazardous Chemicals in Laboratories."[1] 29 CFR 1910.1450. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
